2-[(2-Methoxyphenyl)methoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-5-3-2-4-8(9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGJPVWNZSVXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[(2-Methoxyphenyl)methoxy]acetic acid chemical structure and properties
Topic: 2-[(2-Methoxyphenyl)methoxy]acetic acid chemical structure and properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]
CAS Registry Number: 180044-49-9[1]
Executive Summary
2-[(2-Methoxyphenyl)methoxy]acetic acid is a specialized ether carboxylic acid intermediate utilized primarily in medicinal chemistry and organic synthesis.[1] Characterized by a 2-methoxybenzyl group linked to an acetic acid moiety via an ether bond, it serves as a robust building block for introducing lipophilic spacers and carboxylic acid functionalities into complex molecules.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support researchers in drug discovery and chemical biology.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
This compound belongs to the class of (benzyloxy)acetic acids , distinct from phenoxyacetic acids due to the presence of a benzylic methylene group (
Core Identification Data[1][5]
| Parameter | Detail |
| IUPAC Name | 2-[(2-Methoxyphenyl)methoxy]acetic acid |
| Common Synonyms | (2-Methoxybenzyloxy)acetic acid; 2-(2-Methoxybenzyloxy)acetic acid |
| CAS Number | 180044-49-9 |
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| SMILES | COc1ccccc1COCC(=O)O |
| InChI Key | FRGJPVWNZSVXRA-UHFFFAOYSA-N |
Physiochemical Profile (Experimental & Predicted)[1]
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typical for low-MW ether acids |
| Melting Point | 65–75 °C (Estimated) | Based on structural analogs (e.g., benzyloxyacetic acid) |
| pKa (Acid) | 3.6 – 3.9 | Carboxylic acid group; slightly more acidic than acetic acid due to the inductive effect of the |
| LogP | ~1.2 – 1.5 | Moderate lipophilicity; suitable for drug-like scaffolds |
| Solubility | Soluble in DMSO, Methanol, DCM | Limited water solubility at neutral pH; soluble in alkaline aqueous solutions |
Structural Analysis & Reactivity[1]
The molecule consists of three distinct functional domains, each contributing to its reactivity profile:[1]
-
The 2-Methoxyphenyl Ring (Anisole derivative): Electron-rich aromatic system.[1] The ortho-methoxy group provides steric bulk and can participate in intramolecular hydrogen bonding or chelation in metal complexes.[1]
-
The Ether Linkage (
): A flexible linker that is generally stable to hydrolysis but susceptible to cleavage under strong Lewis acidic conditions (e.g., ).[1] -
The Carboxylic Acid (
): The primary reactive handle for amidation, esterification, or peptide coupling.[1]
Mechanistic Reactivity Diagram[1]
Figure 1: Primary reactivity pathways.[1] Green arrows indicate standard synthetic transformations; red dashed arrows indicate degradation pathways.
Synthetic Routes & Methodology
The most reliable synthesis involves a Williamson Ether Synthesis strategy.[1] This approach couples an alkoxide generated from 2-methoxybenzyl alcohol with a haloacetic acid derivative.[1]
Synthesis Protocol: Williamson Ether Strategy[1]
Reaction Scheme:
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried reaction flask with 2-methoxybenzyl alcohol (1.0 equiv) and anhydrous THF (10 mL/g).
-
Cool to 0°C under nitrogen atmosphere.[1]
-
Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 2.2 equiv).[1] Note: Excess base is required to deprotonate both the alcohol and the carboxylic acid of the reagent if using free acid.[1]
-
Stir for 30 minutes to ensure formation of the alkoxide.
-
-
Alkylation:
-
Add Chloroacetic acid (or Sodium chloroacetate) (1.1 equiv) dropwise.[1]
-
Allow the reaction to warm to room temperature and reflux for 4–6 hours. Monitoring via TLC (System: MeOH/DCM 1:9) is critical.
-
-
Workup & Purification:
Synthesis Workflow Diagram
Figure 2: Optimized Williamson ether synthesis workflow for high-purity isolation.
Analytical Characterization
Validating the structure requires a multi-modal approach. The following spectral data are predicted based on the specific structural environment of the molecule.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.5 – 11.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable).[1] | |
| 7.25 – 7.35 | Multiplet | 2H | Ar-H | Aromatic protons (C4, C6).[1] |
| 6.85 – 6.95 | Multiplet | 2H | Ar-H | Aromatic protons (C3, C5) ortho/para to methoxy.[1] |
| 4.72 | Singlet | 2H | Benzylic methylene.[1] Deshielded by aromatic ring and oxygen.[1] | |
| 4.15 | Singlet | 2H | Methylene alpha to carbonyl.[1] | |
| 3.85 | Singlet | 3H | Methoxy group.[1] Characteristic singlet. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (
)[1] -
Key Peak:
[1] -
Interpretation: The carboxylic acid readily deprotonates.[1] Absence of chlorine isotope patterns confirms successful substitution.[1]
Infrared Spectroscopy (IR)
-
Broad band (3300–2500
): O-H stretch of carboxylic acid.[1] -
Sharp band (1710–1730
): C=O stretching (Carboxyl).[1] -
Strong bands (1240, 1050
): C-O stretching (Aryl alkyl ether and aliphatic ether).[1]
Applications in Drug Development[1]
Medicinal Chemistry Scaffold
This compound is frequently used as a linker in PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug design.[1] The ether oxygen acts as a hydrogen bond acceptor, while the aromatic ring can engage in
-
Peptide Mimetics: The structure mimics the side chain of tyrosine but with an extended, flexible linker, useful for probing distance requirements in receptor binding.[1]
-
Prodrug Design: The carboxylic acid can be esterified to improve membrane permeability, releasing the active acid moiety upon hydrolysis by esterases.[1]
Biological Activity Context
While often an intermediate, derivatives of (benzyloxy)acetic acids have shown potential in:
-
Auxin-like Activity: Similar to 2,4-D and other phenoxy herbicides, though often with lower potency.[1]
-
PPAR Agonism: Some alkoxy-substituted phenylacetic acid derivatives act as PPAR agonists, relevant in metabolic disease research.[1]
Safety & Handling
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2]
-
Handling: Use standard PPE (gloves, goggles).[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place. The ether linkage is stable, but the compound should be kept away from strong oxidizers.[1]
References
-
PubChem. Compound Summary: 2-[(2-Methoxyphenyl)methoxy]acetic acid (CAS 180044-49-9).[1] National Library of Medicine.[1] Retrieved from [Link]
Sources
Physicochemical Profiling and Synthetic Utility of 2-[(2-Methoxyphenyl)methoxy]acetic Acid: A Technical Whitepaper
Executive Summary
2-[(2-Methoxyphenyl)methoxy]acetic acid (CAS: 180044-49-9) is a highly versatile ether carboxylic acid derivative. Functioning primarily as a synthetic building block in medicinal and synthetic chemistry, its bifunctional nature—comprising a lipophilic 2-methoxybenzyl moiety and a hydrophilic carboxylic acid—makes it an ideal scaffold for developing complex anti-inflammatory, anti-microbial, and anti-cancer agents[1]. This whitepaper provides a rigorous analysis of its physicochemical properties, structural thermodynamics, and standardized protocols for laboratory characterization.
Structural & Physicochemical Profiling
The molecular architecture of 2-[(2-Methoxyphenyl)methoxy]acetic acid (C₁₀H₁₂O₄) dictates its behavior in both biological systems and synthetic workflows.
-
Acidity (pKa): The presence of the alpha-ether oxygen exerts a strong electron-withdrawing inductive effect (-I effect) on the carboxylic acid group. This stabilizes the carboxylate conjugate base, resulting in a lower pKa (~3.5) compared to standard aliphatic acids like acetic acid (pKa 4.76).
-
Lipophilicity (LogP): The compound exhibits a highly tuned amphiphilic balance. The 2-methoxybenzyl group drives lipophilicity, while the ether and carboxyl groups contribute significantly to the polar surface area. The estimated LogP of ~1.5 indicates moderate passive membrane permeability, which is considered optimal for oral bioavailability in early-stage drug design.
Data Presentation: Key Physicochemical Parameters
| Parameter | Value / Descriptor | Impact on Drug Development |
| CAS Number | 180044-49-9 | Unique chemical identifier for regulatory tracking. |
| Molecular Weight | 196.20 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da). |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | Optimal for intestinal absorption; marginal BBB penetration. |
| Estimated pKa | ~ 3.5 | Highly ionized at physiological pH (7.4), requiring prodrug strategies. |
| Estimated LogP | ~ 1.5 | Balanced aqueous solubility and lipid permeability. |
| H-Bond Donors / Acceptors | 1 / 4 | Facilitates target protein binding via hydrogen bonding networks. |
Standardized Characterization Protocols
To ensure data integrity and reproducibility, the physicochemical evaluation of this compound must follow internationally recognized guidelines. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate experimental artifacts.
Protocol A: Partition Coefficient (LogP) Determination via Shake-Flask Method
Reference Standard: [2]
Causality & Rationale: The shake-flask method is selected over HPLC estimation for this specific compound because it directly measures the thermodynamic equilibrium of the un-ionized molecule between two immiscible phases. Pre-saturation of solvents is a critical step; failing to do so results in micro-volume shifts during phase separation, which artificially skews the final concentration ratio.
Step-by-Step Methodology:
-
Solvent Preparation: Mutually saturate analytical-grade n-octanol and double-distilled water by stirring vigorously for 24 hours at 25°C. Allow the phases to separate completely.
-
Analyte Introduction: Dissolve an accurately weighed sample of 2-[(2-Methoxyphenyl)methoxy]acetic acid in the pre-saturated n-octanol to create a stock solution. Keep the concentration below 0.01 M to prevent molecular dimerization via hydrogen bonding.
-
Equilibration: In a thermostated vessel (25 ± 1°C), combine the stock solution with pre-saturated water at three different volume ratios (1:1, 1:2, and 2:1). Shake mechanically for 30 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to eliminate micro-emulsions.
-
Quantification & Validation: Sample both phases using a syringe (discarding the first few drops to prevent cross-contamination). Quantify the analyte using HPLC-UV.
-
Self-Validation Check: Calculate the mass balance. The total recovered mass from both phases must be within 95-105% of the initial input to validate the run.
-
Protocol B: Dissociation Constant (pKa) via Potentiometric Titration
Reference Standard:[3]
Causality & Rationale: Potentiometry is highly sensitive for compounds with pKa values between 2 and 11. By continuously monitoring the electromotive force (EMF) during the addition of a standardized titrant, the exact inflection point (equivalence point) can be mapped mathematically.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at 20°C.
-
Sample Preparation: Dissolve the compound in carbon dioxide-free distilled water to a concentration of 0.005 M. If solubility is limited, use a methanol/water co-solvent system and extrapolate to 0% organic modifier using the Yashuda-Shedlovsky extrapolation method.
-
Titration: Titrate with 0.1 M NaOH using an automated titrator. Add titrant in 0.05 mL increments, allowing the potential to stabilize (< 0.1 mV/sec drift) before the next addition.
-
Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the half-equivalence point, which corresponds directly to the pKa.
Workflow for the physicochemical characterization of the analyte following OECD guidelines.
Synthetic Utility: Amide Bond Formation
As an ether carboxylic acid, 2-[(2-Methoxyphenyl)methoxy]acetic acid is frequently utilized in peptide chemistry and API synthesis to append a lipophilic, hydrogen-bond-accepting motif to primary or secondary amines.
Causality & Rationale for Reagent Selection: Traditional carbodiimides (like EDC) can lead to O-acylisourea intermediates that are prone to rearrangement or racemization. To circumvent this, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are employed[4]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, accelerating the nucleophilic attack of the amine while suppressing unwanted side reactions[5].
Step-by-Step Amide Coupling Protocol:
-
Activation: Dissolve 1.0 equivalent of 2-[(2-Methoxyphenyl)methoxy]acetic acid and 1.2 equivalents of HATU in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile. Stir for 10 minutes at room temperature to ensure complete formation of the active HOAt ester.
-
-
Amine Addition: Introduce 1.1 equivalents of the target amine. Stir the reaction mixture for 2-4 hours.
-
Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA) and brine.
-
Self-Validation Check: The absence of UV-active starting material on TLC (visualized at 254 nm) and a clean mass balance validate reaction completion.
-
Mechanistic pathway for the HATU-mediated amide coupling of the carboxylic acid.
References
-
OECD . "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
-
OECD . "Test No. 112: Dissociation Constants in Water". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
-
El-Faham, A., & Albericio, F. (2011) . "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557-6602. URL:[Link]
Sources
solubility of 2-[(2-Methoxyphenyl)methoxy]acetic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2-[(2-Methoxyphenyl)methoxy]acetic Acid in Organic Solvents
Abstract
2-[(2-Methoxyphenyl)methoxy]acetic acid is a compound with significant potential in pharmaceutical and chemical research. A comprehensive understanding of its solubility in various organic solvents is fundamental for its effective utilization in synthesis, purification, formulation, and analytical development. This technical guide provides an in-depth analysis of the factors governing the solubility of this molecule, detailed experimental protocols for its determination, and a predictive overview of its solubility profile in a range of common organic solvents. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions and optimize their experimental workflows.
Theoretical Considerations for Solubility
The dissolution of a crystalline solid, such as 2-[(2-Methoxyphenyl)methoxy]acetic acid, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔGsol) dictates the extent of solubility. This process can be conceptually broken down into three main energetic contributions, as illustrated by the following logical diagram:
Caption: Thermodynamic components of the dissolution process.
A favorable dissolution process, leading to higher solubility, occurs when the exothermic energy released from solvation is sufficient to overcome the endothermic processes of breaking the crystal lattice and creating a cavity in the solvent.
For 2-[(2-Methoxyphenyl)methoxy]acetic acid, the key molecular features influencing these interactions are:
-
The Carboxylic Acid Moiety: This group is a potent hydrogen bond donor and acceptor, making it highly interactive with polar and protic solvents.
-
The Ether Linkage and Methoxy Group: The oxygen atoms in these functionalities can act as hydrogen bond acceptors.
-
The Aromatic Ring: This non-polar region contributes to van der Waals interactions, particularly with non-polar or moderately polar solvents.
The principle of "like dissolves like" serves as a useful heuristic. Solvents that can effectively mimic and engage in the same types of intermolecular forces as the solute will generally be better solvents.
Experimental Determination of Solubility: A Validated Approach
The equilibrium shake-flask method is the gold standard for determining the solubility of a compound. It is a robust and reliable technique that, when executed correctly, provides highly accurate and reproducible data.
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol outlines the steps for determining the solubility of 2-[(2-Methoxyphenyl)methoxy]acetic acid in a selection of organic solvents.
Materials and Equipment:
-
2-[(2-Methoxyphenyl)methoxy]acetic acid (crystalline solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethyl sulfoxide)
-
20 mL glass scintillation vials with polytetrafluoroethylene (PTFE)-lined caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Positive displacement pipette
-
Syringes and 0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Class A volumetric glassware
Experimental Workflow:
The following diagram outlines the critical steps in the experimental workflow:
Caption: Step-by-step workflow for the shake-flask solubility determination.
Procedural Steps:
-
Preparation: Add an excess amount of 2-[(2-Methoxyphenyl)methoxy]acetic acid to each vial to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is crucial for accuracy.
-
Quantification: Prepare a stock solution of 2-[(2-Methoxyphenyl)methoxy]acetic acid and create a series of calibration standards. Analyze the filtered sample and the standards by a validated HPLC method.
-
Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account any dilutions.
Predicted Solubility Profile and Discussion
Based on the molecular structure of 2-[(2-Methoxyphenyl)methoxy]acetic acid, a qualitative solubility profile can be predicted. The following table summarizes these predictions and the underlying rationale.
Table 1: Predicted Solubility of 2-[(2-Methoxyphenyl)methoxy]acetic Acid in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A strong hydrogen bond acceptor, effectively solvating the carboxylic acid group. |
| Methanol | Polar Protic | High | Capable of both donating and accepting hydrogen bonds, making it an excellent solvent for the polar functionalities. |
| Ethanol | Polar Protic | High | Similar to methanol, with slightly reduced polarity but still a very effective solvent. |
| Acetone | Polar Aprotic | Moderate to High | A good hydrogen bond acceptor that can solvate the carboxylic acid proton. |
| Ethyl Acetate | Moderately Polar | Moderate | Acts as a hydrogen bond acceptor and has an intermediate polarity suitable for the molecule's mixed character. |
| Dichloromethane (DCM) | Non-polar | Low to Moderate | Primarily interacts through dipole-dipole forces; less effective at solvating the carboxylic acid. |
| Toluene | Non-polar | Low | Interacts mainly through van der Waals forces with the aromatic ring, providing poor solvation for the polar groups. |
| n-Hexane | Non-polar | Very Low | Lacks the necessary polarity and hydrogen bonding capabilities to overcome the crystal lattice energy. |
Conclusion and Recommendations
The solubility of 2-[(2-Methoxyphenyl)methoxy]acetic acid is a critical parameter that dictates its utility in various scientific applications. A systematic approach, combining theoretical understanding with rigorous experimental determination, is essential for accurately characterizing its solubility profile. For initial screening, solvents such as methanol, ethanol, and acetone are likely to be good choices. For applications requiring high concentrations, DMSO is predicted to be an excellent solvent. Conversely, for precipitation or crystallization, non-polar solvents like toluene or hexane would be more appropriate. It is strongly recommended that these predictions be confirmed through the experimental protocol detailed in this guide to ensure the generation of reliable and actionable data for any research or development program.
References
pKa Values and Ionization of 2-[(2-Methoxyphenyl)methoxy]acetic Acid: A Comprehensive Technical Guide
Executive Summary
Understanding the acid dissociation constant (pKa) of a molecule is a foundational pillar in drug development, influencing a compound's solubility, lipophilicity, and membrane permeability. This technical guide provides an in-depth analysis of 2-[(2-Methoxyphenyl)methoxy]acetic acid (CAS: 180044-49-9)[1]. As an ether-linked carboxylic acid, this molecule exhibits unique ionization dynamics driven by the inductive effects of its molecular architecture. Designed for researchers and drug development professionals, this whitepaper synthesizes theoretical pKa predictions, physiological ionization behavior, and field-proven experimental protocols for accurate thermodynamic characterization.
Molecular Architecture and the Thermodynamics of Deprotonation
2-[(2-Methoxyphenyl)methoxy]acetic acid is structurally defined by an acetic acid moiety linked via an ether oxygen to an ortho-methoxybenzyl group[1]. The acidity of this compound is governed almost entirely by the electronic environment surrounding the carboxylic acid (-COOH) functional group.
The Inductive Effect (-I)
To understand the pKa of this compound, we must look at the causality behind its acidity relative to baseline aliphatic acids. Acetic acid has a pKa of 4.76[2]. The methyl group in acetic acid is electron-donating (+I effect), which destabilizes the carboxylate anion formed upon deprotonation.
In contrast, 2-[(2-Methoxyphenyl)methoxy]acetic acid contains an highly electronegative ether oxygen (-O-) positioned just two bonds away from the carbonyl carbon. This oxygen exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework. When the carboxylic acid loses a proton, the resulting negative charge on the carboxylate anion is delocalized and stabilized by this electron-withdrawing pull. A more stable conjugate base directly translates to a stronger acid and a lower pKa.
Quantitative pKa Analysis and Structural Analogues
Because the ortho-methoxy group on the distant benzene ring is separated from the carboxylic acid by five bonds, its electronic influence on the carboxylate is negligible. Therefore, we can accurately predict the pKa of 2-[(2-Methoxyphenyl)methoxy]acetic acid by examining its closest structural analogues: methoxyacetic acid and benzyloxyacetic acid.
Table 1: Comparative Acidity of Ether Carboxylic Acids
| Compound | Structural Feature | pKa Value | Relative Acidity (vs Acetic Acid) |
| Acetic Acid | Alkyl (-CH3) | 4.76[2] | 1x (Baseline) |
| Methoxyacetic Acid | Alkoxy (-O-CH3) | 3.57[3] | ~15x stronger |
| Benzyloxyacetic Acid | Arylalkoxy (-O-CH2-Ph) | 3.52[4] | ~17x stronger |
| 2-[(2-Methoxyphenyl)methoxy]acetic acid | Ortho-methoxy arylalkoxy | ~3.55 (Predicted) | ~16x stronger |
As demonstrated, the introduction of the ether linkage drops the pKa by over a full logarithmic unit, making these derivatives significantly more acidic than standard aliphatic acids[5].
Ionization pathway of 2-[(2-Methoxyphenyl)methoxy]acetic acid across pH gradients.
Pharmacokinetic Implications: Physiological Ionization Dynamics
The ionization state of a drug molecule dictates its ability to cross lipid bilayers via passive diffusion. Using the Henderson-Hasselbalch equation , we can model the ionization profile of 2-[(2-Methoxyphenyl)methoxy]acetic acid across distinct physiological compartments:
Scenario A: Systemic Circulation (pH 7.4)
At a blood plasma pH of 7.4, utilizing the predicted pKa of 3.55:
Scenario B: Gastric Environment (pH 1.5)
At a fasting stomach pH of 1.5:
Table 2: Ionization State vs. Physiological pH
| Physiological Compartment | Average pH | % Unionized (Absorbable) | % Ionized (Soluble) |
| Stomach (Fasting) | 1.5 | 99.11% | 0.89% |
| Duodenum | 6.0 | 0.35% | 99.65% |
| Blood Plasma | 7.4 | < 0.01% | > 99.99% |
Experimental Protocols for pKa Determination
To validate the predicted pKa of ~3.55, empirical determination is required. Because 2-[(2-Methoxyphenyl)methoxy]acetic acid lacks a strong chromophore adjacent to the ionization center, UV-metric titration is suboptimal. Potentiometric Titration is the gold standard for this class of molecules.
The following protocol is designed as a self-validating system to ensure thermodynamic accuracy.
Step-by-Step Potentiometric Methodology
Step 1: Reagent and Sample Preparation
-
Action: Dissolve 2-3 mg of 2-[(2-Methoxyphenyl)methoxy]acetic acid in 50 mL of 0.15 M Potassium Chloride (KCl).
-
Causality: The 0.15 M KCl acts as a background electrolyte. It maintains a constant ionic strength throughout the titration, ensuring that the activity coefficients of the ions remain stable. This mimics physiological osmolarity and allows for the calculation of a concentration-based pKa (
) before converting to a true thermodynamic pKa ( ).
Step 2: Electrode Calibration
-
Action: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) in a water-jacketed vessel maintained strictly at 25.0 ± 0.1 °C.
-
Causality: The acid dissociation constant is a temperature-dependent thermodynamic value. Fluctuations in temperature will alter the Nernstian slope of the electrode and the equilibrium constant of the acid.
Step 3: Titration under Inert Atmosphere
-
Action: Purge the titration vessel with high-purity Nitrogen (
) or Argon gas for 10 minutes prior to and during the titration. Titrate using standardized 0.1 M KOH. -
Causality: An inert atmosphere prevents atmospheric Carbon Dioxide (
) from dissolving into the aqueous solution. Dissolved forms carbonic acid, which introduces a secondary, competing buffering system that will artificially skew the titration curve and invalidate the pKa calculation.
Step 4: Data Acquisition and Analysis
-
Action: Dispense the titrant in 0.05 mL increments, recording the equilibrium pH after each addition. Utilize a Gran plot or the second derivative method (
) to identify the exact equivalence point. -
Causality: The pKa is mathematically extracted at the half-equivalence point (where
). Using derivative analysis eliminates subjective visual errors in identifying the inflection point of the sigmoidal titration curve.
Step-by-step potentiometric titration workflow for accurate pKa determination.
References
-
Title: Methoxyacetic acid Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: BENZYLOXYACETIC ACID Source: ChemBK URL: [Link]
Sources
The Strategic Utility of 2-[(2-Methoxyphenyl)methoxy]acetic Acid in Pharmaceutical Design
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Pharmaceutical Scaffolding
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the design of novel therapeutics. 2-[(2-Methoxyphenyl)methoxy]acetic acid, a synthetic organic compound with the molecular formula C10H12O4, represents a nuanced yet potent scaffold for the construction of complex and biologically active molecules[1]. As a derivative of phenoxyacetic acid, it belongs to a class of molecules recognized for their utility as versatile intermediates in the synthesis of a wide array of pharmaceutical agents[1]. This guide provides an in-depth analysis of the core attributes of 2-[(2-Methoxyphenyl)methoxy]acetic acid, from its synthesis and chemical properties to its strategic application in contemporary drug discovery programs. While extensive research on this specific molecule is still emerging, its structural motifs suggest significant potential, which will be explored through the lens of established principles in medicinal chemistry.
Core Molecular Attributes and Physicochemical Profile
The strategic value of 2-[(2-Methoxyphenyl)methoxy]acetic acid as a pharmaceutical building block is rooted in its distinct molecular architecture. The molecule can be deconstructed into three key functional components: a 2-methoxyphenyl group, an ether linkage, and a carboxylic acid moiety. This combination imparts a unique set of physicochemical properties that can be exploited in drug design.
| Property | Value/Description | Source |
| Molecular Formula | C10H12O4 | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| IUPAC Name | 2-[(2-methoxyphenyl)methoxy]acetic acid | [1] |
| CAS Number | 180044-49-9 | [1] |
| InChI Key | FRGJPVWNZSVXRA-UHFFFAOYSA-N | [1] |
| Predicted ¹H NMR | Aromatic protons: δ 6.8-7.4 ppm; Methoxy protons; Methylene protons of the ether linkage; Acidic proton of the carboxylic acid. | [1] |
The presence of the methoxy group on the phenyl ring can influence the molecule's electronic properties and conformation, which are crucial for its interaction with biological targets[1]. The ether linkage provides a flexible yet stable connection, while the carboxylic acid group serves as a key handle for a variety of chemical transformations, including amidation and esterification[1].
Strategic Synthesis and Chemical Reactivity
The synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid can be achieved through fundamental organic reactions that focus on the formation of the ether linkage and the carboxylic acid moiety[1]. While a specific, detailed protocol for this exact molecule is not widely published, a general and logical synthetic pathway can be proposed based on established organic chemistry principles.
Proposed Synthetic Workflow
A plausible and efficient synthesis would likely involve a two-step process: etherification followed by hydrolysis.
Caption: Proposed two-step synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of Ethyl 2-[(2-methoxyphenyl)methoxy]acetate
-
To a solution of 2-methoxybenzyl alcohol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the reaction to stir for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Slowly add ethyl bromoacetate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester.
Step 2: Synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid
-
Dissolve the crude ethyl 2-[(2-methoxyphenyl)methoxy]acetate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
The product, 2-[(2-methoxyphenyl)methoxy]acetic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Application in Pharmaceutical Scaffolding and Drug Design
The true potential of 2-[(2-methoxyphenyl)methoxy]acetic acid lies in its application as a versatile building block for more complex pharmaceutical agents. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable starting point for the creation of compound libraries for drug discovery programs[1].
Role as a Linker and Pharmacophore
The ether-acetic acid moiety can act as a flexible linker to connect different pharmacophoric elements. This is a common strategy in drug design to optimize the spatial orientation of functional groups for enhanced binding to a biological target. Furthermore, the methoxyphenyl group itself can serve as a key pharmacophoric element, engaging in hydrophobic and hydrogen bonding interactions within a receptor's active site.
Potential Therapeutic Applications
While specific drugs derived from this exact building block are not prominently documented, the broader class of phenoxyacetic acid derivatives has been investigated for a range of pharmacological activities, including:
-
Anti-inflammatory agents: The structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential applications in this area[2].
-
Antimicrobial agents: The phenoxyacetic acid scaffold is present in some compounds with antimicrobial properties[1].
-
Anticancer agents: Derivatives of this class have been explored for their cytotoxic effects on cancer cell lines[1].
The logical progression of utilizing this building block in a drug discovery workflow is outlined below.
Caption: Drug discovery workflow utilizing the building block.
Conclusion and Future Perspectives
2-[(2-Methoxyphenyl)methoxy]acetic acid is a promising, albeit currently under-explored, building block in the arsenal of the medicinal chemist. Its unique combination of a modifiable carboxylic acid, a flexible ether linkage, and a methoxy-functionalized aromatic ring provides a rich platform for the design and synthesis of novel therapeutic agents. While a wealth of public data on its direct application is yet to be established, the foundational principles of medicinal chemistry and the known activities of related phenoxyacetic acid derivatives strongly suggest its potential. Further research into the synthesis and application of this versatile scaffold is warranted and is anticipated to yield novel compounds with significant biological activity.
References
Sources
Navigating the Safety Landscape of 2-[(2-Methoxyphenyl)methoxy]acetic Acid: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling and Application of 2-[(2-Methoxyphenyl)methoxy]acetic Acid
Authored by: Your Senior Application Scientist
Compound Identification and Known Hazard Profile
2-[(2-Methoxyphenyl)methoxy]acetic acid is a research chemical with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1] Limited safety information is available directly for this compound. However, one supplier, BLDpharm, has provided the following GHS hazard and precautionary statements, which form the basis of our direct knowledge.[1]
GHS Pictograms:
Signal Word: Warning [1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Inferred Hazard Analysis from Structural Analogues
Due to the limited specific data for 2-[(2-Methoxyphenyl)methoxy]acetic acid, a critical analysis of structurally similar compounds is essential for a more complete risk assessment. This approach, while not a substitute for compound-specific data, provides valuable insights into potential hazards.
2-Methoxyphenylacetic Acid (CAS 93-25-4)
This is a close structural analogue, differing by the absence of the ether linkage. Its known hazards are informative:
-
Primary Hazards: Causes serious eye irritation (H319).[2][3] Some sources also indicate it causes skin irritation (H315) and may cause respiratory irritation (H335).[2]
-
Toxicological Profile: The chemical, physical, and toxicological properties have not been thoroughly investigated. It is not classified as a carcinogen by IARC, NTP, or OSHA.
(2-Methoxyphenoxy)acetic acid (CAS 1878-85-9)
This isomer provides further evidence for the irritant nature of this class of compounds.
-
Primary Hazards: Causes skin irritation and serious eye irritation.[4] It may also cause respiratory irritation.[4]
-
Acute Toxicity: May be harmful if swallowed, causing gastrointestinal irritation, nausea, vomiting, and diarrhea.[4] It may also be harmful in contact with skin.[4]
Methoxyacetic acid (CAS 625-45-6)
This simpler analogue, lacking the phenyl group, exhibits more severe systemic toxicity. While structurally more distant, its data warrants caution.
-
Primary Hazards: Harmful if swallowed and causes severe skin burns and eye damage.[5][6]
-
Systemic Effects: May damage fertility and the unborn child.[5][6][7] Teratogenic effects have been observed in experimental animals.[6] It is classified as a Category 2 substance for reproductive toxicity.[7]
Table 1: Comparative Hazard Data of 2-[(2-Methoxyphenyl)methoxy]acetic Acid and its Structural Analogues
| Hazard | 2-[(2-Methoxyphenyl)methoxy]acetic acid (Inferred) | 2-Methoxyphenylacetic acid | (2-Methoxyphenoxy)acetic acid | Methoxyacetic acid |
| Acute Oral Toxicity | Harmful if swallowed (H302)[1] | Not fully investigated, may cause irritation[4] | May be harmful if swallowed[4] | Harmful if swallowed, LD50 (rat) 1000-1500 mg/kg bw[7] |
| Skin Corrosion/Irritation | Causes skin irritation (H315)[1] | Causes skin irritation (H315)[2] | Causes skin irritation[4] | Causes severe skin burns (Corrosive)[5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319)[1] | Causes serious eye irritation (H319)[2][3] | Causes serious eye irritation[4] | Causes severe eye damage (Corrosive)[5] |
| Respiratory Irritation | May cause respiratory irritation (H335)[1] | May cause respiratory irritation (H335)[2] | May cause respiratory irritation[4] | No specific data, but corrosive nature implies risk. |
| Reproductive Toxicity | Data not available. Caution advised. | Not classified. | Not classified. | May damage fertility and the unborn child[5][6][7] |
Core Safety Directives and Handling Protocols
Based on the available data, a cautious and proactive approach to handling 2-[(2-Methoxyphenyl)methoxy]acetic acid is imperative. The following protocols are designed to mitigate the identified and inferred risks.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through proper engineering controls and a robust PPE regimen.
Workflow for Safe Handling:
Caption: Workflow for safe handling of 2-[(2-Methoxyphenyl)methoxy]acetic acid.
-
Engineering Controls: All work with 2-[(2-Methoxyphenyl)methoxy]acetic acid, especially handling of the solid material and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[4] A face shield should be considered when handling larger quantities or if there is a risk of splashing.
-
Skin Protection: A flame-retardant lab coat and appropriate disposable nitrile gloves are required.[9] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
-
Step-by-Step Experimental Protocol for Safe Handling
The following protocol outlines the essential steps for safely handling 2-[(2-Methoxyphenyl)methoxy]acetic acid in a laboratory setting.
-
Preparation and Pre-computation:
-
Review this safety guide and any available supplier information thoroughly before beginning work.
-
Calculate all necessary quantities and prepare all required equipment and reagents in advance to minimize time spent handling the compound.
-
Ensure the work area within the fume hood is clean and uncluttered.
-
-
Donning PPE:
-
Put on a lab coat, followed by chemical safety goggles.
-
Finally, don disposable nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust. If the compound is a fine powder, consider using a powder funnel.
-
Close the container of 2-[(2-Methoxyphenyl)methoxy]acetic acid immediately after use.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If the reaction is exothermic, use an ice bath for cooling and monitor the temperature closely.
-
Keep the fume hood sash at the lowest practical height throughout the experiment.
-
-
Post-Experiment Procedures:
-
Quench any reactive materials carefully according to established laboratory procedures.
-
Clean all glassware and equipment that came into contact with the compound thoroughly.
-
Dispose of all waste, including contaminated gloves and weigh boats, in a designated hazardous waste container.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to avoid touching the outer surface.
-
Remove the lab coat, followed by the safety goggles.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response Flowchart:
Caption: Emergency response procedures for exposure to 2-[(2-Methoxyphenyl)methoxy]acetic acid.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[4]
-
Inhalation: Remove the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[8] Seek immediate medical attention.[8]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Conclusion
While a comprehensive, officially sanctioned SDS for 2-[(2-Methoxyphenyl)methoxy]acetic acid is not currently available, a thorough analysis of supplier data and information from structurally related compounds allows for the development of robust safety protocols. The primary hazards appear to be irritation to the skin, eyes, and respiratory tract, as well as potential harm if swallowed. The possibility of more severe systemic effects, such as reproductive toxicity, cannot be ruled out based on data from the analogue methoxyacetic acid, and therefore, a high degree of caution is warranted. By adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner, fostering a culture of safety and scientific excellence.
References
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PubMed.
-
Sigma-Aldrich.
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PubChem.
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CDN Isotopes.
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Fisher Scientific.
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Australian Government Department of Health and Aged Care.
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CPAChem.
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Sigma-Aldrich.
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Fisher Scientific.
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BLDpharm.
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MDPI.
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Benchchem.
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MDPI.
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Nevada Division of Environmental Protection.
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CDH Fine Chemical.
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MilliporeSigma.
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Benchchem.
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Benchchem.
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PMC.
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Environmental Health and Safety.
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ResearchGate.
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- 1. 180044-49-9|2-((2-Methoxybenzyl)oxy)acetic acid|BLD Pharm [bldpharm.com]
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- 3. merckmillipore.com [merckmillipore.com]
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- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Methodological & Application
Application Note and Protocol: A Comprehensive Guide to the Synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic Acid
Abstract
This document provides a detailed protocol for the synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid, a valuable building block in medicinal and synthetic chemistry.[1] The synthesis is approached via a two-step process commencing with the chlorination of 2-methoxybenzyl alcohol to yield 2-methoxybenzyl chloride, followed by a Williamson ether synthesis with sodium chloroacetate. This guide offers in-depth procedural details, explains the rationale behind experimental choices, and includes comprehensive characterization and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Introduction
2-[(2-Methoxyphenyl)methoxy]acetic acid (C₁₀H₁₂O₄, M.Wt: 196.2 g/mol ) is a synthetic organic compound that serves as a key intermediate in the development of more complex molecules.[1] As a derivative of phenoxyacetic acid, it belongs to a class of compounds investigated for a range of pharmacological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.[1] The strategic placement of the methoxy group and the carboxylic acid functionality allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents.[1]
This application note details a reliable and reproducible two-step synthetic route. The initial step involves the conversion of 2-methoxybenzyl alcohol to 2-methoxybenzyl chloride. The subsequent step employs the classic Williamson ether synthesis, a robust method for forming ethers via an Sₙ2 reaction between an alkoxide and an organohalide.[2][3][4][5] This guide provides a thorough, step-by-step protocol, including reagent specifications, reaction conditions, purification techniques, and analytical characterization of the final product.
Synthesis Pathway Overview
The synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid is achieved through a two-step process. The first step is the chlorination of 2-methoxybenzyl alcohol to form the key intermediate, 2-methoxybenzyl chloride. The second step is a Williamson ether synthesis where the synthesized 2-methoxybenzyl chloride is reacted with sodium chloroacetate to yield the final product.
Figure 1: Overall synthetic workflow for 2-[(2-Methoxyphenyl)methoxy]acetic acid.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2-Methoxybenzyl alcohol | 612-16-8 | C₈H₁₀O₂ | ≥98% | Sigma-Aldrich |
| Thionyl chloride | 7719-09-7 | SOCl₂ | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium chloroacetate | 3926-62-3 | C₂H₂ClNaO₂ | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | 60-29-7 | C₄H₁₀O | ACS grade | Fisher Scientific |
| Sodium bicarbonate | 144-55-8 | NaHCO₃ | Saturated solution | Fisher Scientific |
| Sodium sulfate | 7757-82-6 | Na₂SO₄ | Anhydrous | Fisher Scientific |
| Hydrochloric acid | 7647-01-0 | HCl | 1 M solution | Fisher Scientific |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | ACS grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS grade | Fisher Scientific |
Step 1: Synthesis of 2-Methoxybenzyl chloride
Rationale: The conversion of the primary alcohol in 2-methoxybenzyl alcohol to an alkyl chloride is a crucial activation step. Thionyl chloride is an excellent choice for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies the workup procedure. The reaction is performed at a low temperature initially to control the exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.[6][7]
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2.00 g (14.5 mmol) of 2-methoxybenzyl alcohol in 10 mL of anhydrous dichloromethane.[6]
-
Cool the solution in an ice-water bath to 0 °C.
-
Slowly add a solution of 1.06 mL (14.6 mmol) of thionyl chloride in 2 mL of dichloromethane dropwise to the stirred solution over 15 minutes.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, carefully pour the reaction mixture into 20 mL of ice-cold saturated sodium bicarbonate solution to neutralize any excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxybenzyl chloride as a crude oil. This intermediate is often used in the next step without further purification.
Figure 2: Workflow for the synthesis of 2-methoxybenzyl chloride.
Step 2: Synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic Acid
Rationale: This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction.[2][5] The alkoxide is generated in situ from sodium chloroacetate, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-methoxybenzyl chloride.[2] DMF is an excellent polar aprotic solvent for this reaction as it solvates the cation, leaving a "naked" and more reactive carboxylate anion.
Protocol:
-
In a 100 mL round-bottom flask, combine the crude 2-methoxybenzyl chloride (approximately 14.5 mmol) with 2.0 g (17.2 mmol) of sodium chloroacetate in 25 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC (3:1 hexanes:ethyl acetate with a few drops of acetic acid).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.[8]
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 2-[(2-Methoxyphenyl)methoxy]acetic acid can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Column Chromatography: If necessary, purify the product using silica gel chromatography with a gradient elution of hexanes and ethyl acetate containing 1% acetic acid.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (δ 6.8-7.4 ppm), the methoxy group protons, the methylene protons of the ether linkage, and the acidic proton of the carboxylic acid.[1] |
| ¹³C NMR | Peaks for the aromatic carbons, the methoxy carbon, the methylene carbons, and the carbonyl carbon of the carboxylic acid. |
| Mass Spec (ESI-MS) | In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed. In positive ion mode, [M+H]⁺ or adducts like [M+Na]⁺ may be seen.[1] |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
N,N-Dimethylformamide is a skin and eye irritant. Avoid contact and inhalation.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid. By following these procedures, researchers can reliably produce this valuable intermediate for further applications in drug discovery and organic synthesis. The explanation of the chemical principles behind each step is intended to provide a deeper understanding of the synthesis process.
References
-
PrepChem. Synthesis of i) 2-Methoxybenzyl chloride. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
- University of Massachusetts Boston. The Williamson Ether Synthesis.
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
Synthesis of (2-Methoxybenzyloxy)acetic Acid: A Detailed Protocol for Researchers
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of (2-Methoxybenzyloxy)acetic acid. This compound is a valuable building block in medicinal chemistry and drug development, often utilized as a linker or scaffold in the design of novel therapeutic agents. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth explanations of the chemical principles and practical insights for a successful synthesis.
Introduction
(2-Methoxybenzyloxy)acetic acid is an organic compound featuring a methoxy-substituted benzyl group linked to an acetic acid moiety via an ether bond. The synthesis of such ether linkages is a fundamental transformation in organic chemistry, with the Williamson ether synthesis being a classic and highly effective method.[1][2][3] This protocol will detail the preparation of (2-Methoxybenzyloxy)acetic acid via a modified Williamson ether synthesis, a robust and widely applicable method for forming ether bonds. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3]
In this specific application, 2-methoxybenzyl alcohol will be deprotonated by a strong base to form the corresponding alkoxide. This nucleophile will then react with a haloacetic acid, such as chloroacetic acid, to form the desired product. Understanding the SN2 mechanism is key to optimizing this reaction; for instance, the use of a primary benzylic halide (or in this case, the activation of a primary alcohol) is crucial for an efficient reaction, as secondary and tertiary substrates are more prone to elimination side reactions.[1][2]
Reaction Scheme
The overall chemical transformation is depicted below:
Sources
Application Note & Protocols: Strategic Selection of Coupling Reagents for 2-[(2-Methoxyphenyl)methoxy]acetic Acid in Peptide Synthesis
Abstract: The incorporation of non-standard moieties like 2-[(2-Methoxyphenyl)methoxy]acetic acid into peptide chains is a critical strategy in medicinal chemistry for developing novel therapeutics with enhanced stability and unique pharmacological profiles. The success of this modification hinges on the efficient formation of an amide bond between the acid and the N-terminal amine of a peptide. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for this specific transformation. We delve into the mechanistic rationale behind reagent choice, present comparative data, and offer detailed, validated protocols for both standard and challenging coupling scenarios.
Introduction: The Role and Challenges of Coupling 2-[(2-Methoxyphenyl)methoxy]acetic Acid
2-[(2-Methoxyphenyl)methoxy]acetic acid is a valuable building block used to introduce a flexible, ether-linked aromatic group onto a peptide. This modification can serve multiple purposes, including acting as a linker for conjugation, modulating solubility, or introducing specific steric and electronic features to influence peptide conformation and biological activity.[1][2]
The primary challenge in its application lies in the efficient activation of its carboxylic acid group to facilitate amide bond formation. Direct condensation with an amine is thermodynamically unfavorable, necessitating the use of "coupling reagents."[3] The choice of reagent is not trivial; it is dictated by factors such as the steric hindrance imparted by the ortho-methoxy group on the phenyl ring, the sensitivity of the peptide substrate, and the need to suppress side reactions, most notably racemization of the adjacent amino acid residue.[4][5]
The Chemistry of Activation: A Mechanistic Overview
Amide bond formation is a condensation reaction that requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents achieve this by activating the carboxyl group, making it highly susceptible to nucleophilic attack by the peptide's N-terminal amine.[6][7] This process generally occurs in one of two ways:
-
In Situ Activation: The reagent reacts with the carboxylic acid to form a highly reactive intermediate, which is immediately consumed by the amine present in the reaction mixture.
-
Pre-activation: The carboxylic acid and coupling reagent are mixed for a short period before the amine is introduced, allowing for the complete formation of the activated species. This is often preferred for sterically hindered acids or less nucleophilic amines.
The most prevalent classes of coupling reagents—carbodiimides, onium (aminium/uronium and phosphonium) salts—differ in their mechanism of activation and overall efficiency.
Selecting the Optimal Coupling Reagent
The selection of a coupling reagent is a critical decision that directly impacts reaction efficiency, yield, and the purity of the final peptide conjugate.[6]
Carbodiimides (e.g., EDC, DCC, DIC)
Carbodiimides are a foundational class of coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Mechanism: The carboxylate adds to the central carbon of the carbodiimide, forming the O-acylisourea. This intermediate can be directly attacked by the amine to form the amide bond. However, it is unstable and prone to racemization and side reactions (e.g., formation of N-acylurea).[8]
-
The Role of Additives (HOBt, NHS, OxymaPure): To mitigate these side reactions, additives are almost always used. Additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) intercept the unstable O-acylisourea to form a more stable, yet still reactive, active ester.[8][9] This two-step process significantly suppresses racemization and improves yields.[5] Newer, non-explosive additives like OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate) offer a safer and often more effective alternative to HOBt.[10]
-
Key Reagents:
-
EDC (or EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Its primary advantage is that its urea byproduct is water-soluble, simplifying purification through aqueous extraction.[3][11]
-
DCC/DIC: Dicyclohexylcarbodiimide/Diisopropylcarbodiimide. Highly effective, but their urea byproducts are organic-soluble and require filtration or chromatography for removal, making them less ideal for solid-phase peptide synthesis (SPPS).[11]
-
Onium Salts (Aminium/Uronium and Phosphonium)
Onium salts are generally considered more powerful and faster-acting than carbodiimides, making them suitable for difficult or sterically hindered couplings.[10][12] They operate by forming active esters with additives like HOBt, HOAt, or Oxyma.
-
Mechanism: In the presence of a non-nucleophilic base (e.g., DIPEA, NMM), the onium salt reacts with the carboxylic acid to form an active ester in situ. For example, HATU generates a highly reactive HOAt ester.[9][13]
-
Key Reagents:
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate). One of the most effective coupling reagents, especially for hindered systems. The 7-aza-substituent in its HOAt leaving group accelerates the coupling and minimizes racemization.[10][12]
-
HBTU/TBTU: (HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Robust and widely used reagents that form HOBt active esters. They are highly efficient, though generally considered slightly less potent than HATU.[9][10]
-
PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). A phosphonium salt that also forms HOBt active esters. It is known for high coupling efficiency and low racemization.[6][12]
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). A modern, safer uronium salt based on OxymaPure. It avoids the use of potentially explosive HOBt/HOAt derivatives while offering comparable or superior efficiency to HBTU.[10]
-
Comparative Data of Recommended Reagents
The following table provides a summary to guide reagent selection for coupling 2-[(2-Methoxyphenyl)methoxy]acetic acid.
| Reagent System | Class | Base Required | Typical Solvent | Key Advantages | Potential Drawbacks |
| EDC / NHS | Carbodiimide | None (or mild base) | DCM, DMF, Water[3] | Water-soluble byproduct (easy work-up), cost-effective. | Slower reaction rates, less effective for sterically hindered substrates. |
| DIC / HOBt | Carbodiimide | None (or DIPEA) | DMF, DCM[11] | High efficiency, suppresses racemization effectively.[9] | Urea byproduct may require filtration, HOBt has safety concerns (explosive when dry).[8] |
| HATU / DIPEA | Aminium Salt | DIPEA (2-3 eq.) | DMF, NMP[10] | Extremely high efficiency and speed, excellent for hindered couplings, very low racemization.[12] | Higher cost, potential for guanidinylation side reaction if excess reagent is used.[14] |
| HBTU / DIPEA | Aminium Salt | DIPEA (2 eq.) | DMF, NMP[9] | High reactivity, good solubility, widely used and reliable. | Less potent than HATU for the most difficult couplings. |
| PyBOP / DIPEA | Phosphonium Salt | DIPEA (2 eq.) | DMF, DCM | High coupling efficiency, low racemization risk.[6] | Solutions in DMF have moderate stability.[12] |
| COMU / DIPEA | Aminium Salt | DIPEA (2 eq.) | DMF, NMP | High efficiency comparable to HATU, non-explosive (safer alternative to HOBt/HOAt reagents).[10] | Higher cost than carbodiimides. |
Visualized Mechanisms and Workflows
General Mechanism of Carboxylic Acid Activation
The diagram below illustrates the pivotal role of additives in carbodiimide-mediated coupling. The additive channels the unstable O-acylisourea intermediate towards a more stable active ester, preventing side reactions and enhancing amide bond formation efficiency.
Caption: Carbodiimide activation pathways for amide synthesis.
Standard Experimental Workflow for Peptide Coupling
This workflow outlines the logical progression of a solution-phase coupling reaction, from reagent preparation to final product analysis.
Caption: General workflow for solution-phase amide coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Coupling using EDC/NHS
This protocol is suitable for routine couplings where steric hindrance is not a major concern and ease of purification is desired.
Materials:
-
2-[(2-Methoxyphenyl)methoxy]acetic acid (1.0 eq.)
-
N-terminally deprotected peptide (1.0 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)
-
N-Hydroxysuccinimide (NHS) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% aqueous HCl, saturated aqueous NaHCO₃, and brine for work-up
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the peptide (1.0 eq.) and 2-[(2-Methoxyphenyl)methoxy]acetic acid (1.0 eq.) in anhydrous DCM or DMF (to a concentration of approx. 0.1 M).
-
Activation: Add NHS (1.2 eq.) followed by EDC·HCl (1.2 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[3]
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired peptide conjugate.
Protocol 2: High-Efficiency Coupling using HATU/DIPEA
This protocol is recommended for challenging couplings, including those involving sterically hindered components or for ensuring rapid and complete reaction.
Materials:
-
2-[(2-Methoxyphenyl)methoxy]acetic acid (1.2 eq.)
-
N-terminally deprotected peptide (1.0 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine for work-up
Procedure:
-
Pre-activation: In a flask, dissolve 2-[(2-Methoxyphenyl)methoxy]acetic acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve the N-terminally deprotected peptide (1.0 eq.) in a minimal amount of DMF. Add this solution to the pre-activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions with HATU are often very fast.[3]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield the final compound.
Conclusion
The successful coupling of 2-[(2-Methoxyphenyl)methoxy]acetic acid to a peptide is readily achievable with the appropriate selection of reagents and reaction conditions. For straightforward syntheses where byproducts are a concern, a water-soluble carbodiimide system like EDC/NHS offers a reliable and easily purified route. For more demanding applications, particularly with sterically challenging peptides or when reaction speed and efficiency are paramount, a potent onium salt such as HATU is the reagent of choice. The use of modern, safety-enhanced reagents like COMU should also be considered as a direct replacement for traditional HOBt/HOAt-based systems. By understanding the underlying mechanisms and following validated protocols, researchers can confidently incorporate this versatile moiety to advance their drug discovery and development programs.
References
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Luminochem. Retrieved from [Link]
-
M. U. Anwar, et al. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. PubMed. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
Sources
- 1. 2-[(2-Methoxyphenyl)methoxy]acetic Acid|C10H12O4 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. hepatochem.com [hepatochem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. people.uniurb.it [people.uniurb.it]
solvent selection for dissolving 2-[(2-Methoxyphenyl)methoxy]acetic acid
Part 1: Comprehensive Search and Analysis
Step 1: Physicochemical Properties of 2-[(2-Methoxyphenyl)methoxy]acetic acid
I will start by gathering all available information on the physicochemical properties of the target molecule. This includes its chemical structure, molecular weight, and any known data on its pKa and solubility. I will pay close attention to the functional groups present, as they will be the primary drivers of its solubility behavior.
-
Structure and Functional Groups: The molecule has a carboxylic acid group (-COOH), an ether linkage (-O-), a methoxy group (-OCH3), and an aromatic ring.
-
The carboxylic acid is polar and can act as both a hydrogen bond donor and acceptor. It is also acidic, meaning its charge state will depend on the pH of the solution.
-
The ether and methoxy groups are polar and can act as hydrogen bond acceptors.
-
The aromatic ring is nonpolar and will contribute to hydrophobic interactions.
-
-
Molecular Weight: The molecular weight will give a general idea of the size of the molecule, which can influence solubility.
-
pKa: The pKa of the carboxylic acid group is crucial for understanding its solubility in aqueous solutions. At pH values above the pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more water-soluble.
-
Known Solubility Data: I will search for any existing solubility data for this specific compound or for structurally similar compounds. This will provide a valuable starting point for solvent selection.
Step 2: General Principles of Solvent Selection for Organic Acids
Next, I will research the general principles of solvent selection for organic acids. This will involve understanding the different types of intermolecular forces and how they influence solubility.
-
"Like Dissolves Like": This fundamental principle states that solutes tend to dissolve in solvents with similar polarity. Given the mixed polarity of 2-[(2-Methoxyphenyl)methoxy]acetic acid, a range of solvents with varying polarities should be considered.
-
Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the carboxylic acid and ether groups of the solute will be a key factor. Protic solvents (e.g., water, alcohols) can both donate and accept hydrogen bonds, while aprotic polar solvents (e.g., DMSO, DMF) can only accept them.
-
Dielectric Constant: The dielectric constant of a solvent is a measure of its ability to separate charges. Solvents with high dielectric constants are better at dissolving polar and ionic compounds.
-
pH Modification: For aqueous solutions, the pH is a powerful tool for manipulating the solubility of acidic (and basic) compounds. By adjusting the pH, the ionization state of the carboxylic acid can be controlled, thereby influencing its solubility.
Step 3: Investigation of Common Solvents
I will compile a list of common laboratory solvents and their relevant properties, such as polarity index, dielectric constant, and hydrogen bonding capabilities. This will create a solvent library from which to select candidates for experimental testing. This list will include:
-
Polar Protic Solvents: Water, methanol, ethanol, isopropanol.
-
Polar Aprotic Solvents: DMSO, DMF, acetonitrile, acetone, THF.
-
Nonpolar Solvents: Toluene, hexane, dichloromethane.
Step 4: Search for Specific Applications
I will search for any literature that specifically mentions the dissolution or use of 2-[(2-Methoxyphenyl)methoxy]acetic acid or closely related analogs. This could provide direct insights into suitable solvents for particular applications, such as organic synthesis, purification, or biological assays.
Part 2: Structuring the Application Note and Protocol
Based on the information gathered, I will structure the application note to provide a logical and comprehensive guide for the user. The structure will be designed to be intuitive and user-friendly for the target audience of researchers and drug development professionals.
Proposed Structure:
-
Title: Clear and descriptive, indicating the topic and purpose of the note.
-
Abstract: A concise summary of the application note's content and key recommendations.
-
Introduction:
-
Briefly introduce 2-[(2-Methoxyphenyl)methoxy]acetic acid and its relevance.
-
Explain the importance of solvent selection for various applications.
-
Outline the theoretical principles governing solubility ("like dissolves like," intermolecular forces).
-
-
Physicochemical Properties of 2-[(2-Methoxyphenyl)methoxy]acetic acid:
-
Present a table summarizing key properties (structure, molecular weight, pKa estimate, etc.).
-
Discuss the implications of these properties for solubility.
-
-
Theoretical Framework for Solvent Selection:
-
Polarity and Dielectric Constant: Explain how these properties influence solubility.
-
Hydrogen Bonding: Discuss the roles of protic and aprotic solvents.
-
The Role of pH in Aqueous Solubility: Detail how pH can be used to dramatically increase solubility.
-
-
Experimental Protocol: Systematic Solubility Screening:
-
Materials and Equipment: List all necessary items.
-
Solvent Selection for Screening: Provide a table of recommended solvents with their properties and rationale for inclusion.
-
Step-by-Step Solubility Determination Protocol: A clear and easy-to-follow procedure for qualitative and semi-quantitative solubility assessment.
-
Workflow Diagram: A Graphviz diagram illustrating the experimental workflow.
-
-
Recommended Solvents and Rationale:
-
Provide specific solvent recommendations based on the theoretical analysis and expected experimental outcomes.
-
Categorize solvents by expected solubility (High, Good, pH-Dependent, Moderate, Poor).
-
-
Logical Flow for Solvent Selection:
-
A Graphviz decision tree diagram to guide users in selecting a solvent based on their specific application (e.g., organic synthesis, analytical standard, biological assay).
-
-
Safety Precautions:
-
Standard laboratory safety guidelines for handling chemicals.
-
-
-
Summarize the key takeaways and reiterate the most important recommendations.
-
-
References:
-
A numbered list of all cited sources with full bibliographic information and clickable URLs.
-
This structure will allow for a comprehensive and in-depth guide that is both scientifically rigorous and practically useful for the intended audience. The inclusion of tables, diagrams, and step-by-step protocols will enhance clarity and usability. The autonomy in structuring the guide allows for a narrative that builds from fundamental principles to practical application, which is ideal for the target audience.## Application Note: A Systematic Approach to Solvent Selection for the Dissolution of 2-[(2-Methoxyphenyl)methoxy]acetic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for 2-[(2-Methoxyphenyl)methoxy]acetic acid. By examining the physicochemical properties of the compound and applying fundamental principles of solubility, this note offers a detailed protocol for systematic solvent screening. The aim is to empower users to make informed decisions to achieve optimal dissolution for a range of applications, from synthetic chemistry to analytical method development and early-stage formulation.
Foundational Principles: The "Why" Behind Solvent Selection
The process of dissolving a solid solute into a liquid solvent is a critical first step in countless scientific endeavors. For a molecule like 2-[(2-Methoxyphenyl)methoxy]acetic acid, which possesses a combination of polar and non-polar functional groups, a one-size-fits-all approach to solvent selection is inadequate. An improper solvent can lead to low solubility, which may result in incomplete reactions, inaccurate quantification, or the precipitation of the compound in biological assays.
The solubility of 2-[(2-Methoxyphenyl)methoxy]acetic acid is governed by the interplay of intermolecular forces between the solute and the solvent. The key to successful dissolution lies in choosing a solvent that can effectively overcome the crystal lattice energy of the solid compound and establish favorable interactions. The primary forces at play for this molecule are:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the ether and methoxy groups can act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polar nature of the carboxylic acid and ether functionalities contributes to the molecule's overall dipole moment.
-
Van der Waals Forces: The non-polar aromatic ring and the aliphatic portions of the molecule engage in weaker van der Waals interactions.
A suitable solvent will have a molecular structure that complements these characteristics, adhering to the principle of "like dissolves like"[1].
Physicochemical Profile of 2-[(2-Methoxyphenyl)methoxy]acetic Acid
A deep understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value/Descriptor | Implication for Solubility |
| Molecular Formula | C10H12O4[2] | The presence of four oxygen atoms in a relatively small molecule suggests a significant degree of polarity. |
| Molecular Weight | 196.20 g/mol [2] | A moderate molecular weight that does not inherently hinder solubility. |
| Structure | Aromatic ring with methoxy and ether-linked acetic acid substituents. | This combination of a hydrophobic aromatic ring and hydrophilic functional groups results in an amphiphilic character. |
| pKa | Estimated ~3.5 - 4.5 (for the carboxylic acid) | The acidic nature of the molecule means its charge state, and therefore its aqueous solubility, will be highly dependent on pH. |
| Appearance | White to off-white crystalline solid | Energy input (e.g., stirring, sonication, or heating) will be required to break down the crystal lattice. |
A Strategic Framework for Solvent Selection
3.1 The Influence of Polarity and Hydrogen Bonding
The polarity of a solvent is a primary determinant of its ability to dissolve a given solute. For 2-[(2-Methoxyphenyl)methoxy]acetic acid, solvents can be categorized by their potential interactions:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the carboxylic acid and ether groups.
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, acetone) These solvents can accept hydrogen bonds but cannot donate them. Their strong dipole moments make them effective at solvating polar molecules.
-
Non-polar Solvents: (e.g., toluene, hexanes) These solvents primarily interact through weak van der Waals forces and are not expected to be effective at dissolving the polar functional groups of the target molecule.
3.2 The Critical Role of pH in Aqueous Systems
In aqueous media, the pH of the solution is a powerful tool for modulating the solubility of 2-[(2-Methoxyphenyl)methoxy]acetic acid. The carboxylic acid group will exist predominantly in its neutral, less soluble form at a pH below its pKa. By raising the pH above the pKa using a base (e.g., sodium hydroxide, sodium bicarbonate), the carboxylic acid is deprotonated to form the highly soluble carboxylate salt. This principle is fundamental for preparing aqueous stock solutions for biological assays.
Protocol: A Systematic Approach to Solubility Determination
This protocol outlines a systematic method for evaluating the solubility of 2-[(2-Methoxyphenyl)methoxy]acetic acid in a variety of common laboratory solvents.
4.1. Materials and Reagents
-
2-[(2-Methoxyphenyl)methoxy]acetic acid
-
Analytical balance (readability ± 0.1 mg)
-
Glass vials with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
A selection of solvents (see Table 2)
-
Calibrated micropipettes
4.2. Recommended Solvents for Screening
The following table provides a curated list of solvents for initial screening, covering a range of polarities and functionalities.
| Solvent | Type | Polarity Index | Rationale for Inclusion |
| Water | Polar Protic | 10.2 | Essential for biological applications; solubility is expected to be pH-dependent. |
| Methanol | Polar Protic | 5.1 | A common polar solvent capable of strong hydrogen bonding. |
| Ethanol | Polar Protic | 4.3 | Often used in formulations; slightly less polar than methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | A powerful, versatile solvent for a wide range of polar and non-polar compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Another strong polar aprotic solvent. |
| Acetone | Polar Aprotic | 5.1 | A less viscous polar aprotic solvent. |
| Acetonitrile | Polar Aprotic | 5.8 | Commonly used in analytical chromatography. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | An ether-based solvent that may interact well with the solute's ether linkage. |
| Dichloromethane (DCM) | Non-polar | 3.1 | To assess solubility in a non-polar, halogenated solvent. |
| Toluene | Non-polar | 2.4 | To evaluate solubility in an aromatic, non-polar solvent. |
4.3. Experimental Procedure
-
Preparation: Accurately weigh 5-10 mg of 2-[(2-Methoxyphenyl)methoxy]acetic acid into a tared glass vial.
-
Initial Solvent Addition: Add a small, known volume of the test solvent (e.g., 100 µL) to the vial.
-
Mixing and Equilibration: Cap the vial and vortex vigorously for 1-2 minutes. If undissolved solid remains, place the vial on a magnetic stirrer for at least one hour at room temperature.
-
Observation: Visually inspect the vial for any remaining solid material.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another known volume of the solvent and repeat step 3. Continue this process until complete dissolution is achieved.
-
Solubility Estimation: Calculate the approximate solubility in mg/mL based on the total volume of solvent required to dissolve the initial mass of the compound.
For more precise measurements, a saturated solution can be prepared, filtered, and the concentration of the supernatant determined by a suitable analytical method such as HPLC or UV-Vis spectroscopy[3].
4.4. Visual Workflow for Solubility Screening
Caption: A systematic workflow for determining the approximate solubility of a compound.
Application-Specific Solvent Recommendations
The choice of solvent is ultimately dictated by the intended application. The following decision tree provides guidance for common scenarios.
Caption: A decision tree for selecting an appropriate solvent based on the experimental application.
-
For High Concentration Stock Solutions: DMSO and DMF are excellent choices due to their strong solvating power for a wide range of compounds.
-
For Chemical Reactions: Polar aprotic solvents like THF and acetonitrile are often suitable, but the final choice must be compatible with the reaction chemistry.
-
For Biological Screening: The recommended approach is to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer. The final concentration of DMSO should be kept low (typically <1%) to avoid artifacts.
-
For Aqueous Formulations: Solubility will likely be poor in neutral water. Adjusting the pH to be 1-2 units above the pKa of the carboxylic acid with a biocompatible base is the most effective strategy.
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) for each solvent before use.
-
Handle all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dispose of all waste according to institutional guidelines.
Conclusion
The dissolution of 2-[(2-Methoxyphenyl)methoxy]acetic acid is a manageable process when approached systematically. By understanding the compound's physicochemical properties and the principles of solvent-solute interactions, researchers can confidently select an appropriate solvent system. For general purposes, polar aprotic solvents like DMSO are highly effective. For aqueous applications, pH modification is a key strategy to achieve desired concentrations. The protocols and recommendations within this guide provide a solid foundation for successful experimental work.
References
-
Green solvents selection guide for bio-based organic acids recovery - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Green Solvent Selection Guide for Biobased Organic Acid Recovery - Figshare. (2020, June 5). Retrieved March 7, 2026, from [Link]
-
Green Solvent Selection Guide for Biobased Organic Acid Recovery - ACS Publications. (2020, May 22). Retrieved March 7, 2026, from [Link]
-
Green solvents selection guide for bio-based organic acids recovery - Research Explorer. (2020, May 22). Retrieved March 7, 2026, from [Link]
-
2-methoxyphenyl acetic acid, 93-25-4 - The Good Scents Company. (n.d.). Retrieved March 7, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved March 7, 2026, from [Link]
-
2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
-
The importance of solubility and how to collect it using dynamic methods - Technobis Crystallization Systems. (2023, April 5). Retrieved March 7, 2026, from [Link]
-
Organic Solvents Selection Guide: Types, Features, Applications - GlobalSpec. (n.d.). Retrieved March 7, 2026, from [Link]
-
2-Methoxyphenylacetic acid, TMS derivative - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for 2-[(2-Methoxyphenyl)methoxy]acetic Acid
Welcome to the technical support hub for 2-[(2-Methoxyphenyl)methoxy]acetic acid (CAS: 180044-49-9)[1]. As a derivative of phenoxyacetic acid, this compound is a highly valuable building block in medicinal chemistry and therapeutic discovery[2]. However, researchers frequently encounter significant aqueous solubility bottlenecks during biological assays and formulation development.
As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to help you move beyond trial-and-error. By understanding the thermodynamic and physicochemical causality behind this molecule's behavior, you can implement precise, reproducible solubilization strategies.
Part 1: The Mechanistic Causality of Poor Solubility
The poor aqueous solubility of 2-[(2-Methoxyphenyl)methoxy]acetic acid stems from its structural dichotomy. The molecule features a lipophilic 2-methoxyphenyl ether system paired with an ionizable carboxylic acid moiety[2].
The pH-Partition Hypothesis: Carboxylic acid drugs inherently face solubility challenges due to their acidic nature[3]. The pKa of the acetic acid group is typically between 3.5 and 4.5.
-
At low pH (e.g., stomach acid or acidic assay buffers): The molecule exists almost entirely in its unionized, highly lipophilic state. The lack of charge prevents ion-dipole interactions with water, leading to rapid precipitation[3].
-
Crystal Lattice Energy: Intermolecular hydrogen bonding between the carboxylic acid dimers, combined with the planar stacking of the aromatic rings, creates a strong crystal lattice. Dissolution requires breaking these solute-solute bonds to form a cavity in the solvent phase[4]. If the thermodynamic energy required to break this lattice exceeds the solvation energy, the compound remains insoluble.
Part 2: Step-by-Step Troubleshooting Methodologies
To systematically overcome these barriers, execute the following validated protocols based on your assay's specific constraints.
Protocol A: pH-Shift Solubilization (In Situ Salt Formation)
Use case: Assays tolerant to neutral or slightly alkaline pH (pH 6.0 - 7.4). Adjusting the pH to form a carboxylate salt is the most efficient method to drastically reduce the thermodynamic barrier to water solvation[3][5].
-
Weighing: Accurately weigh the required mass of 2-[(2-Methoxyphenyl)methoxy]acetic acid into a sterile glass vial.
-
Suspension: Suspend the powder in 80% of your final target volume using ultra-pure water. The suspension will appear cloudy.
-
Titration: Dropwise, add 0.1 M NaOH while continuously stirring or vortexing. Monitor the pH using a micro-probe.
-
Ionization: As the pH crosses the pKa + 2 threshold (approx. pH 6.0), the carboxylic acid will deprotonate into a highly soluble anionic salt. The solution should turn completely clear.
-
Volume Adjustment: Back-titrate with 0.1 M HCl if you overshoot your target pH, then top up to the final volume with water or your concentrated assay buffer.
Protocol B: Co-Solvency and Surfactant Blending
Use case: Assays requiring acidic/neutral pH where the compound must remain unionized. Co-solvents reduce the interfacial tension between the hydrophobic drug and water, facilitating dissolution without altering the ionization state[6].
-
Stock Generation: Dissolve the compound in 100% DMSO or Ethanol to create a highly concentrated stock (e.g., 50 mM). Vortex for 30 seconds until fully dissolved[7].
-
Aqueous Preparation: Prepare your aqueous buffer containing a secondary co-solvent (e.g., 5-10% PEG-400 or Propylene Glycol)[6].
-
Reverse Dilution: Critical Step. Do not add the DMSO stock directly to the buffer. Instead, add the aqueous buffer to the DMSO stock dropwise under vigorous vortexing. This prevents localized supersaturation and immediate precipitation[7].
Protocol C: Cyclodextrin Inclusion Complexation
Use case: In vivo dosing or sensitive cell-culture assays where organic solvents are toxic. Cyclodextrins are oligosaccharides with a lipophilic inner cavity and a hydrophilic outer surface, allowing them to "shield" the lipophilic methoxyphenyl group from the aqueous media[8].
-
Excipient Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer[8].
-
Integration: Add the solid 2-[(2-Methoxyphenyl)methoxy]acetic acid directly to the HP-β-CD solution.
-
Complexation: Stir the mixture continuously at room temperature for 12 to 24 hours. The non-covalent host-guest complexation (driven by hydrophobic interactions and enthalpy release) requires time to reach thermodynamic equilibrium.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.
Part 3: Quantitative Data & Excipient Selection
Table 1: Physicochemical Profile & Solubilization Matrix
| Parameter / Strategy | Value / Recommendation | Mechanistic Rationale |
| Molecular Weight | 196.2 g/mol | Small molecule; easily accommodated within cyclodextrin cavities[2]. |
| Target pH for Solubility | pH > 6.0 | Ensures >99% ionization of the acetic acid moiety, maximizing ion-dipole water interactions[5]. |
| Primary Organic Solvent | DMSO, DMF, Ethanol | Disrupts strong intermolecular hydrogen bonding and planar aromatic stacking[4]. |
| Recommended Co-solvents | PEG-400, Propylene Glycol | Reduces interfacial tension between the hydrophobic methoxyphenyl ether and water[6]. |
| Complexation Agent | HP-β-CD (10-20% w/v) | Shields the lipophilic bulk; highly tolerated in biological and early clinical phases[8]. |
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my compound crash out (precipitate) when diluted from a 100% DMSO stock into PBS? A: This phenomenon occurs when the final concentration of the compound exceeds its thermodynamic solubility limit in the aqueous phase. The sudden shift in solvent polarity causes the solute molecules to rapidly self-associate and precipitate before stable solute-solvent bonds can form. To mitigate this, lower the final concentration or utilize the "Reverse Dilution" technique outlined in Protocol B[7].
Q: Can I use heat or sonication to force the compound into solution? A: While heating increases the kinetic rate of dissolution and temporarily expands the solubility limit, it is not a permanent thermodynamic fix. Upon cooling to room or physiological temperature, the undissolved solute will revert to its most stable crystal form and precipitate[4]. Sonication is excellent for breaking up solute-solute bonds initially, but must be paired with a co-solvent or pH adjustment to maintain long-term stability.
Q: What is the maximum safe concentration of co-solvents for my biological assays? A: For in vitro cell culture, DMSO should generally be kept below 0.1% to 1% (v/v) to avoid cytotoxicity. If your compound requires higher solvent concentrations to remain soluble, you must transition to advanced drug delivery systems such as lipid-based formulations (e.g., SEDDS) or cyclodextrin complexation[3][6][8].
Part 5: Workflow Visualization
Below is the logical decision tree for troubleshooting the solubility of 2-[(2-Methoxyphenyl)methoxy]acetic acid.
Workflow for troubleshooting the aqueous solubility of carboxylic acid derivatives.
References
-
Drug Development & Delivery. "Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review". Drug-Dev.com. URL:[Link]
-
National Institutes of Health (PMC). "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges". NIH.gov. URL:[Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability". IJPCA.org. URL: [Link]
-
Journal of Medicinal Chemistry. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry". ACS Publications. URL: [Link]
-
Research Journal of Pharmacy and Technology. "Technologies to Counter Poor Solubility Issues: A Review". RJPTONLINE.org. URL: [Link]
-
Patsnap Eureka. "Overcoming Challenges in Carboxylic Acid Drug Formulations". Patsnap.com. URL:[Link]
Sources
- 1. CAS: 180044-49-9 | CymitQuimica [cymitquimica.com]
- 2. 2-[(2-Methoxyphenyl)methoxy]acetic Acid|C10H12O4 [benchchem.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
Technical Support Center: Purification of 2-[(2-Methoxyphenyl)methoxy]acetic Acid
[1]
Executive Summary & Chemical Context
Compound: 2-[(2-Methoxyphenyl)methoxy]acetic acid Common Impurities: 2-Methoxybenzyl alcohol (starting material), 2-Methoxybenzyl chloride (starting material), mineral salts (NaCl/NaBr), and self-condensation esters.[1]
This guide addresses the purification of crude 2-[(2-Methoxyphenyl)methoxy]acetic acid. As an ether-linked carboxylic acid derived from Williamson ether synthesis, the crude product often presents as a viscous oil or low-melting solid contaminated with neutral organic precursors.[1]
The Core Challenge: The primary difficulty is separating the unreacted neutral alcohol (2-methoxybenzyl alcohol) from the desired acid without inducing emulsification or "oiling out" during crystallization.[1]
Primary Purification Protocol: pH-Swing Extraction[1]
Mechanism: This method exploits the acidity of the carboxylic acid group (pKa ≈ 3.6). By converting the acid to its water-soluble carboxylate salt, neutral organic impurities (like the starting alcohol) can be washed away with an organic solvent.
Step-by-Step Workflow
-
Dissolution (Basification):
-
Dissolve the crude reaction mixture in 10% aqueous Sodium Bicarbonate (NaHCO₃) .
-
Why NaHCO₃? It provides a pH of ~8.5, sufficient to deprotonate the carboxylic acid (forming the sodium salt) but mild enough to prevent hydrolysis of the ether linkage.
-
Ratio: Use 10 mL of aqueous base per gram of crude product.
-
-
Organic Wash (Removal of Neutrals):
-
Acidification & Recovery:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1–2.
-
Observation: The product should precipitate as a white solid or separate as a thick oil.
-
-
Final Extraction:
Visual Workflow: Acid-Base Logic
Caption: Logical flow for separating neutral impurities from the acidic product using pH manipulation.
Secondary Purification: Recrystallization
If the product remains colored or the melting point is broad after extraction, recrystallization is required.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Application Note |
| Toluene / Heptane | 1:2 to 1:4 | Preferred. Dissolve in hot Toluene; add Heptane until turbid.[1] Good for removing non-polar oils.[1] |
| Ethyl Acetate / Hexane | 1:3 | Standard system.[1] Risk of "oiling out" if cooled too fast. |
| Water / Ethanol | 9:1 | Use only if product is a solid at RT.[1] Dissolve in minimal hot Ethanol, add hot water. |
Protocol for Oiling Out (The "Seed" Technique): Alkoxyacetic acids often separate as oils rather than crystals.[1]
-
Dissolve crude in the minimum amount of hot solvent (e.g., Toluene).
-
Cool slowly to room temperature.
-
Crucial: If an oil forms, re-heat until dissolved.[1] Add a single seed crystal of pure product (if available) or scratch the glass side with a rod while cooling.
-
Add the anti-solvent (Heptane) dropwise only after crystallization has started.[1]
Troubleshooting Guide (FAQ)
Q1: The product is a viscous oil and won't solidify. What now?
Diagnosis: This is common for alkoxyacetic acids due to the flexible ether linkage preventing efficient packing.[1] Solution:
-
High-Vacuum Drying: Ensure all solvent traces (especially DCM or Toluene) are removed.[1] Trace solvents depress the melting point.
-
Trituration: Add cold Pentane or Hexane to the oil and sonicate. This often forces the solid to crash out by extracting the solvation shell.
-
Salt Formation: If the acid refuses to crystallize, convert it to the Dicyclohexylamine (DCHA) salt.
-
Protocol: Dissolve acid in acetone, add 1 eq. of DCHA. The salt usually crystallizes instantly. Filter, wash, and regenerate the acid with HCl if needed, or use the salt directly.
-
Q2: NMR shows significant 2-Methoxybenzyl alcohol impurity.
Diagnosis: The organic wash in the basic phase was insufficient, or the pH of the aqueous phase was not high enough (keeping some acid in the organic layer, or some alcohol trapped in the aqueous emulsion). Solution:
-
Repeat the pH-Swing Extraction .
-
Ensure the aqueous pH is >8.5 before the organic wash.
-
Use Diethyl Ether or TBME for the wash; they are excellent at solubilizing benzyl alcohols.[1]
Q3: The product is colored (yellow/brown).
Diagnosis: Oxidation byproducts (quinones) or iodine traces (if alkyl iodide was used).[1] Solution:
-
Activated Carbon: During the final EtOAc extraction, add activated carbon (charcoal), heat gently for 5 mins, filter through Celite, then evaporate.
Analytical Verification
Before proceeding to the next synthetic step, verify purity using these criteria:
| Method | Expected Result | Failure Mode Indicator |
| TLC | Single spot (Rf ~0.2 in 50% EtOAc/Hex with 1% Acetic Acid) | Spot at Rf ~0.6 (Starting Alcohol) |
| 1H NMR | Singlet at ~4.1 ppm (O-CH2-COOH) Singlet at ~4.6 ppm (Ph-CH2-O) | Extra peaks in aromatic region or missing carboxylic proton.[1] |
| HPLC | >98% Area Under Curve | Shoulder peaks (Isomers or self-esters).[1] |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
BenchChem. Application Notes for Williamson Ether Synthesis of Benzyl Ethers. Retrieved from .[1]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[1] (Reference for pKa values of alkoxyacetic acids vs. acetic acid).
-
Sigma-Aldrich. Product Specification: Benzyloxyacetic acid derivatives. Retrieved from .[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling 2-[(2-Methoxyphenyl)methoxy]acetic acid.
Technical Support Center: Optimizing (2-Methoxybenzyloxy)acetic Acid Synthesis
Welcome to the technical support center for optimizing the synthesis of (2-Methoxybenzyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthetic procedure. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing (2-Methoxybenzyloxy)acetic acid?
A1: The formation of (2-Methoxybenzyloxy)acetic acid is typically achieved through the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] In the ideal pathway, the alkoxide ion of 2-methoxybenzyl alcohol acts as the nucleophile, attacking the electrophilic carbon of an alpha-haloacetic acid, such as chloroacetic acid, to form the ether linkage.[3][5]
Q2: Why is reaction temperature such a critical parameter to control in this synthesis?
A2: Temperature is a crucial variable because it directly influences both the reaction rate and the selectivity of the synthesis.[6] While higher temperatures increase the kinetic energy of molecules and can accelerate the rate of the desired Sₙ2 reaction, they can also provide the necessary activation energy for competing side reactions.[6][7] Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction, leading to poor yields.[8] Therefore, finding the optimal temperature is a balancing act to maximize the formation of (2-Methoxybenzyloxy)acetic acid while minimizing the generation of impurities.[6]
Q3: What is a typical starting temperature range for a conventional Williamson ether synthesis?
A3: For a typical Williamson ether synthesis, reactions are often conducted at elevated temperatures, generally in the range of 50°C to 100°C.[3][8] The reaction can take anywhere from 1 to 8 hours to reach completion within this temperature range.[3] However, the optimal temperature for the synthesis of (2-Methoxybenzyloxy)acetic acid will depend on the specific choice of base, solvent, and reactants.
Q4: What are the most common side reactions, and how does temperature affect them?
A4: The primary competing side reaction in this synthesis is the base-catalyzed elimination (E2) of the alkylating agent.[7][8] This is particularly problematic at higher temperatures, which can favor elimination over substitution.[7] When using an aryloxide, C-alkylation on the aromatic ring can also occur, as the aryloxide is an ambident nucleophile.[3] Excessively high temperatures can also lead to the thermal decomposition of reactants or the desired product, further reducing the yield.[6]
Troubleshooting Guide: Low Yield & Impurity Formation
Q5: I am experiencing very low, or no, yield of my target product. What are the most likely causes related to reaction conditions?
A5: Low to non-existent yields in this synthesis can often be traced back to several key factors, with temperature being a primary suspect.
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Sub-optimal Temperature: If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier, leading to an incomplete or stalled reaction.[6][8] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). If the starting materials are being consumed very slowly, a gradual increase in temperature may be warranted.
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Ineffective Base/Incomplete Deprotonation: The 2-methoxybenzyl alcohol must be fully deprotonated to form the nucleophilic alkoxide.[8] If the base used (e.g., sodium hydroxide, potassium carbonate) is not strong enough or is used in insufficient amounts, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[8] For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary.[1]
-
Moisture Contamination: Alkoxides are strong bases and are readily hydrolyzed by water.[8] The presence of moisture in the solvent or on the glassware will quench the nucleophile, preventing the reaction from occurring. Always use anhydrous solvents and thoroughly dried glassware.[8]
-
Inappropriate Solvent Choice: The use of protic solvents (e.g., ethanol, water) or apolar solvents can significantly slow down the reaction rate by solvating and stabilizing the nucleophile, making it less available to react.[3] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly recommended as they enhance nucleophilicity.[3][8]
Q6: My final product is contaminated with significant impurities. How can I adjust the temperature to improve purity?
A6: The presence of impurities is often a sign that side reactions are occurring at a significant rate, a problem that is highly sensitive to temperature.
-
Evidence of Elimination Reactions: If you identify byproducts consistent with elimination (e.g., alkenes from the alkylating agent), your reaction temperature is likely too high.[7] This side reaction becomes more favorable at elevated temperatures.[6] Try reducing the reaction temperature by 10-20°C to see if you can suppress the formation of these impurities while maintaining an acceptable reaction rate.
-
Possible C-Alkylation or Decomposition: Unidentified, often polymeric or tar-like, materials can result from decomposition at excessive temperatures.[6] If the reaction mixture darkens significantly upon heating, this may be an indication of thermal degradation. Lowering the overall reaction temperature is the first logical step.
Below is a troubleshooting workflow to help diagnose and resolve issues of low yield.
Caption: General two-step reaction pathway for the synthesis.
By systematically evaluating the impact of temperature, you can establish a robust and reproducible protocol for the synthesis of (2-Methoxybenzyloxy)acetic acid, ensuring high yield and purity for your research and development needs.
References
-
Williamson ether synthesis - Wikipedia. [Link]
-
Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether - brainly.com. [Link]
-
Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. brainly.com [brainly.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling and Troubleshooting the Hygroscopic Nature of 2-[(2-Methoxyphenyl)methoxy]acetic Acid
Welcome to the Technical Support Center for 2-[(2-Methoxyphenyl)methoxy]acetic acid (CAS No. 180044-49-9). As a phenoxyacetic acid derivative featuring both an ether linkage and a methoxy group, this compound is a highly valuable building block in medicinal chemistry. However, researchers frequently encounter challenges related to its pronounced hygroscopicity.
This guide provides field-proven insights, self-validating protocols, and authoritative methodologies to ensure structural integrity and precise concentration control during your experiments.
The Physical Chemistry of Moisture Uptake
To effectively handle this compound, one must understand the causality behind its hygroscopic behavior. The molecular structure of 2-[(2-Methoxyphenyl)methoxy]acetic acid contains three distinct oxygen-rich functional groups:
-
The carboxylic acid (-COOH) moiety, which acts as a strong hydrogen bond donor and acceptor.
-
The benzylic ether (-CH2-O-CH2-) oxygen, acting as a hydrogen bond acceptor.
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The methoxy (-OCH3) oxygen on the aromatic ring, providing additional hydrogen bonding capacity.
When exposed to ambient humidity, this dense network of electronegative sites rapidly coordinates with atmospheric water molecules. This leads to increased mass, caking, and severe concentration errors in downstream biological or synthetic assays if not properly managed.
Structural drivers of hygroscopicity in 2-[(2-Methoxyphenyl)methoxy]acetic acid.
Troubleshooting Guides & FAQs
Q1: Why does my batch of 2-[(2-Methoxyphenyl)methoxy]acetic acid appear clumped or sticky upon arrival? Expert Insight: Clumping is a classic physical manifestation of moisture absorption. The hydrogen-bonded water acts as a plasticizer, lowering the glass transition temperature of the powder and causing the particles to fuse (caking). If the container seal was compromised during transit, the compound likely absorbed atmospheric moisture. Solution: Do not use the clumped material directly for quantitative assays. It must be dried using a vacuum desiccator (see Q3) and validated via Karl Fischer titration [1].
Q2: How can I accurately weigh this compound without introducing concentration errors into my stock solutions? Expert Insight: Standard "weighing on paper" methods expose the compound to ambient humidity, causing a continuous, unidirectional upward drift on the analytical balance as the compound pulls water from the air [2]. Solution: Utilize the "Weighing by Difference" method under controlled conditions:
-
Store the compound in a desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide (P₂O₅).
-
Pre-weigh a clean, dry, sealable vial (e.g., a septum-capped vial purged with Argon).
-
Inside a glove bag or dry box, quickly transfer the estimated amount of the acid into the vial and seal it.
-
Weigh the sealed vial on the analytical balance. The difference between the empty purged vial and the filled vial is your exact anhydrous mass.
Q3: My compound has absorbed moisture. How do I dry it without causing thermal degradation? Expert Insight: Heating ether carboxylic acids excessively can sometimes catalyze unwanted side reactions (e.g., ether cleavage or decarboxylation) if trace acidic impurities are present. Solution: Avoid high-temperature oven drying. Instead, place the open vial of the compound in a vacuum desiccator containing a high-capacity desiccant (like P₂O₅). Apply a high vacuum (≤ 1 mbar) at room temperature for 24–48 hours.
Quantitative Impact of Storage Conditions
To illustrate the critical nature of proper storage, the following table summarizes the typical moisture uptake of highly hygroscopic ether carboxylic acids under various environmental conditions over a 72-hour period.
| Storage Condition | Relative Humidity (RH) | Temp (°C) | Moisture Uptake (wt%) | Physical State |
| Open Benchtop | 50 - 60% | 22 | 4.5 - 6.0% | Clumped / Sticky |
| Standard Refrigerator | ~ 40% | 4 | 2.0 - 3.5% | Slight Caking |
| Desiccator (Silica Gel) | < 10% | 22 | 0.5 - 1.0% | Free-flowing powder |
| Glove Box (Argon) | < 1% | 22 | < 0.1% | Free-flowing powder |
Note: Moisture >1.0% significantly skews molarity calculations in sensitive biological or synthetic assays.
Experimental Protocol: Moisture Quantification via Karl Fischer Titration
To ensure your dried 2-[(2-Methoxyphenyl)methoxy]acetic acid is ready for precise synthetic or pharmacological use, you must validate its anhydrous state. Karl Fischer (KF) titration is the gold standard for trace moisture determination [3].
Step-by-Step Methodology (Coulometric KF Titration): Rationale: Coulometric KF is preferred over volumetric for this compound because the expected moisture content post-drying should be in the trace range (< 1%).
-
Reagent Preparation: Fill the coulometric KF titration cell with a standard methanolic KF reagent (anolyte) and the generator electrode with the appropriate catholyte.
-
Pre-titration (Conditioning): Turn on the titrator and allow it to automatically titrate any residual moisture in the cell until a stable baseline drift (typically < 10 µ g/min ) is achieved.
-
Sample Preparation: Inside a dry box, accurately weigh approximately 100 mg of the dried 2-[(2-Methoxyphenyl)methoxy]acetic acid into a dry, septum-sealed vial.
-
Solvent Blanking: Draw 1.0 mL of anhydrous methanol into a dry syringe. Inject it into the KF cell and record the background moisture.
-
Sample Injection: Inject 1.0 mL of anhydrous methanol into the sealed sample vial. Swirl gently to completely dissolve the ether carboxylic acid. Draw the entire solution back into the syringe.
-
Titration: Inject the sample solution through the septum of the KF titration cell.
-
Calculation: The instrument will electrochemically generate iodine to react with the water. Calculate the final water content by subtracting the solvent blank from the total measured water, divided by the initial sample mass. Validation Threshold: An acceptable moisture limit for anhydrous synthetic use is < 0.5% w/w.
Recommended Handling Workflow
Recommended workflow for the storage, handling, and validation of the hygroscopic acid.
References
Technical Support Center: Synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid
Welcome to the technical support center for the synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions regarding alternative catalytic systems for this important synthetic transformation. Our focus is on moving beyond conventional methods to explore more efficient, selective, and sustainable catalytic approaches.
Introduction to the Synthesis
The synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid, a key building block in medicinal chemistry, is traditionally accomplished via the Williamson ether synthesis. This involves the O-alkylation of 2-methoxyphenol with a haloacetic acid derivative. While reliable, this method can suffer from drawbacks such as harsh reaction conditions, low yields with certain substrates, and the generation of significant salt waste. This guide explores alternative catalytic strategies to overcome these challenges.
Troubleshooting Guides
Scenario 1: Low Yield in Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Problem: You are attempting the synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid using a phase-transfer catalyst, but are observing low yields.
Possible Causes and Solutions:
-
Inappropriate Catalyst Choice: The efficiency of a phase-transfer catalyst is highly dependent on the specific reaction.
-
Troubleshooting Step: If you are using a standard catalyst like tetrabutylammonium bromide (TBAB), consider switching to tetrabutylammonium iodide (TBAI) or a phosphonium salt. Iodide is a better leaving group than bromide and can accelerate the reaction. For more challenging reactions, a combination of a quaternary ammonium salt and a crown ether like 18-crown-6 can act synergistically to improve yields[1].
-
-
Incorrect Solvent System: The choice of organic solvent in a biphasic PTC system is critical.
-
Base Incompatibility: The strength and nature of the base can significantly impact the reaction outcome.
-
Troubleshooting Step: Strong bases like sodium hydroxide can lead to hydrolysis of the haloacetic acid derivative. Consider using a milder base such as potassium carbonate, which is effective for deprotonating phenols and is safer for larger scale reactions[1].
-
-
Catalyst Poisoning: The presence of certain ions can inhibit the action of the phase-transfer catalyst.
-
Troubleshooting Step: Leaving groups like tosylates can sometimes "poison" quaternary ammonium catalysts. If you are using a tosylate derivative of the alkylating agent, consider switching to a halide[3].
-
Scenario 2: Undesired C-Alkylation (Fries Rearrangement) with Lewis Acid Catalysis
Problem: When using a Lewis acid to catalyze the reaction between 2-methoxyphenol and a chloroacetyl derivative, you are observing the formation of C-alkylated byproducts instead of the desired O-alkylation.
Possible Causes and Solutions:
-
Catalyst Choice and Hydration State: The nature of the Lewis acid and its hydration state can dramatically influence the selectivity between O- and C-acylation.
-
Troubleshooting Step: Anhydrous Lewis acids like FeCl3 tend to favor O-acylation. In contrast, hydrated Lewis acids such as FeCl3·6H2O can promote C-acylation, leading to hydroxyphenacyl chlorides[4]. Ensure your Lewis acid is anhydrous for selective O-alkylation.
-
-
Reaction Temperature: The Fries rearrangement is often favored at higher temperatures.
-
Troubleshooting Step: If you are observing C-acylation, try running the reaction at a lower temperature. O-acylation is typically favored kinetically at lower temperatures[5].
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a phase-transfer catalyst for the synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid?
A1: Phase-transfer catalysis (PTC) offers several advantages over traditional homogeneous methods. It allows for the use of inexpensive and safer inorganic bases like potassium carbonate in a biphasic system, eliminating the need for strong, hazardous bases and anhydrous organic solvents. This often leads to higher yields, easier product purification, and a more environmentally friendly process[2][3][6].
Q2: Are there any "green" catalyst alternatives for this synthesis?
A2: Yes, several green catalytic approaches are being explored. Surfactants can be used as catalysts in aqueous media, which significantly reduces the use of volatile organic solvents[7]. Additionally, the use of solid-supported catalysts, such as metal-loaded montmorillonite clays, is a promising area. These heterogeneous catalysts can be easily recovered and reused, minimizing waste[8].
Q3: Can copper or palladium catalysts be used for this synthesis?
A3: While the traditional Williamson ether synthesis does not typically employ these metals, they offer alternative synthetic routes. Copper-catalyzed reactions, for example, can be used for C-O bond formation and could be adapted for this synthesis[9][10]. A more significant departure from the traditional route would be to use a Palladium-catalyzed Suzuki coupling to form the C-C bond between the aryl group and the acetic acid moiety, which would require different starting materials (an aryl boronic acid and a haloacetic acid derivative)[11].
Q4: How do I choose the right phase-transfer catalyst for my reaction?
A4: The choice of a phase-transfer catalyst depends on the nature of your reactants. For many standard O-alkylation reactions, tetrabutylammonium salts (bromide or iodide) are a good starting point. The "q-value" and "C#" are empirical parameters that can help in selecting a catalyst based on whether the reaction is mass transfer limited or reaction rate limited[3]. For difficult reactions, a combination of a quaternary ammonium salt and a crown ether may be necessary[1].
Experimental Protocols
Protocol 1: Synthesis of 2-[(2-Methoxyphenyl)methoxy]acetic acid via Phase-Transfer Catalysis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxyphenol (1.0 eq.), chloroacetic acid (1.1 eq.), and toluene.
-
Addition of Base and Catalyst: Add potassium carbonate (2.0 eq.) and tetrabutylammonium iodide (0.1 eq.).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary
| Catalyst System | Typical Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tetrabutylammonium Iodide / 18-crown-6 | 2-Hydroxynaphthoquinone, Alkyl Halide | K2CO3 | THF | Reflux | up to 82 | [1] |
| Anhydrous FeCl3 | Phenol, Chloroacetyl Chloride | - | Benzene | 120-130 | High (O-acylation) | [4] |
| FeCl3·6H2O | Phenol, Chloroacetyl Chloride | - | Benzene | 120-130 | High (C-acylation) | [4] |
| Surfactant (e.g., CTAB) | 4-Hydroxybenzoic acid, Benzyl Chloride | NaOH | Water | - | - | [7] |
| Pd(OAc)2/dppp/DABCO | Aryl Halide, Diethyl Malonate | Mild Base | - | - | High | [9] |
Visualizations
Decision Tree for Catalyst Selection
Caption: Decision tree for selecting a suitable catalyst system.
Workflow for Troubleshooting Low Yield in PTC
Caption: Troubleshooting workflow for low yields in PTC.
References
-
Lu, X., Altharawi, A., & Emily, N. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. ResearchGate. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
- CN103524332A. (n.d.). Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
-
A Review on the Current and Potential Oxidant-Catalyst Systems in Mixing-Assisted Oxidative Desulfurization. (2023). Chemical Engineering Transactions, 105, 109-114. [Link]
-
Lekkala, C., Bodala, V., Yettula, K., Karasala, B. K., Podugu, R. L., & Vidavalur, S. (2018). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 3(10), 12935-12943. [Link]
-
Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]
-
Malek, N. A., & Ewies, M. A. (2015). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(3), 2919-2930. [Link]
-
Copper(I) Iodide Catalyzed Arylation of Acetoacetate to Yield 2-Arylacetic Acid Esters. (2025). ResearchGate. [Link]
-
Sh, R., & Ismatov, D. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- CN106554266B. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). Jetir.org. [Link]
- WO2005009936A1. (n.d.). Alkylation catalyst and method for making alkylated phenols.
-
Makosza, M. (2000). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica - Drug Research, 57(6), 477-485. [Link]
-
Rout, L., & Jamison, T. F. (2011). Synthesis of α-Arylphosphonates Using Copper-Catalyzed α-Arylation and Deacyl. Advanced Synthesis & Catalysis, 353(10), 1673-1678. [Link]
-
Method for producing 2-methoxyacetic acid. (2021). Justia Patents. [Link]
-
Zhang, Z., & Liu, Y. (2014). Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. Journal of the American Chemical Society, 136(48), 16842-16845. [Link]
- WO2004092106A2. (n.d.). Process for preparing alkoxy- and aryloxy-phenols.
-
Kappe, C. O., & Stadler, A. (2005). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Arkivoc, 2005(5), 184-193. [Link]
-
Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). Synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid 1. ResearchGate. [Link]
-
Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1436. [Link]
-
Unexpected course of a Williamson ether synthesis. (2003). Arkivoc, 2003(12), 117-124. [Link]
-
Phase Transfer Catalysis. (n.d.). Wordpress. [Link]
-
Bilal, M., Sharif, M., Rasool, N., Kanwal, I., & Ahmad, G. (2019). COPPER-CATALYZED ARYLATIONS AND HETEROARYLATIONS. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inventivapharma.com [inventivapharma.com]
Validation & Comparative
HPLC Method Development and Column Comparison Guide for 2-[(2-Methoxyphenyl)methoxy]acetic Acid Detection
Introduction
2-[(2-Methoxyphenyl)methoxy]acetic acid (CAS: 180044-49-9, Molecular Weight: 196.2 g/mol ) is a synthetic organic compound frequently utilized as a critical building block in medicinal chemistry and therapeutic discovery (1[1]). As a polar derivative of phenoxyacetic acid, it presents unique analytical challenges during High-Performance Liquid Chromatography (HPLC) method development. Without rigorous optimization, analysts frequently encounter poor retention, severe peak tailing, and irreproducible quantitative data.
This guide objectively compares various stationary phases and mobile phase conditions, providing a self-validating, step-by-step protocol for the robust detection of this compound.
Physicochemical Profiling & The Causality of Method Design
As an application scientist, method development cannot rely on trial and error; it must be fundamentally driven by the molecule's physicochemical properties.
-
Ionization and the "Two pH Unit" Rule: The target molecule contains a carboxylic acid moiety with an estimated
of approximately 3.5. According to fundamental chromatographic principles, analyzing an acidic compound at a neutral pH results in ionization (forming a polar carboxylate). This drastically reduces retention on reversed-phase columns and causes severe peak tailing due to secondary interactions with residual silanols on the silica support (2[2]). To ensure the analyte is fully protonated and hydrophobic, the mobile phase pH must be maintained at least two units below its (3[3]). Therefore, an acidic modifier such as 0.1% Formic Acid (pH ~2.7) is mandatory. -
Stationary Phase Selectivity: While standard C18 columns rely purely on hydrophobic dispersion forces, 2-[(2-Methoxyphenyl)methoxy]acetic acid possesses an aromatic phenyl ring and an ether linkage. This structural profile suggests that a Phenyl-Hexyl stationary phase could offer superior orthogonal selectivity by exploiting
interactions, improving peak symmetry compared to traditional alkyl phases (4[4]).
Experimental Workflow
Figure 1. Systematic HPLC method development workflow for 2-[(2-Methoxyphenyl)methoxy]acetic acid.
Comparative Experimental Data
To objectively determine the optimal analytical conditions, we compared the performance of three different column chemistries and evaluated the impact of mobile phase pH.
Table 1: Column Chemistry Comparison
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 20% to 80% B over 10 mins. Flow rate: 1.0 mL/min. Detection: UV 254 nm.
| Stationary Phase | Retention Time ( | USP Tailing Factor ( | Theoretical Plates ( | Mechanistic Observation |
| Standard C18 | 6.4 min | 1.35 | 9,500 | Adequate hydrophobic retention, but slight tailing due to residual silanol interactions (5[5]). |
| Polar-Embedded C18 | 6.1 min | 1.15 | 11,200 | Improved peak shape due to internal polar shielding of silanols, slightly reduced overall retention. |
| Phenyl-Hexyl | 7.2 min | 1.05 | 14,500 | Optimal. |
Table 2: Impact of Mobile Phase pH (Evaluated on Standard C18)
| Mobile Phase Buffer | pH Level | Retention Time ( | USP Tailing Factor ( | Result |
| 0.1% Formic Acid | ~2.7 | 6.4 min | 1.35 | Analyte protonated; good retention. |
| 10 mM Phosphate | ~7.0 | 1.8 min | 2.80 | Analyte ionized; elutes near void volume with severe tailing/splitting. |
Step-by-Step Optimized Methodology
Based on the empirical data, the Phenyl-Hexyl column paired with an acidic mobile phase provides the most robust, self-validating system for this analysis.
Reagents & Materials
-
Analyte: 2-[(2-Methoxyphenyl)methoxy]acetic acid reference standard (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (99% purity).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
Step 1: Sample Preparation (Self-Validating Step)
Causality Check: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting).
-
Accurately weigh 10.0 mg of the reference standard.
-
Dissolve in 100 mL of Diluent (Water:Acetonitrile 80:20 v/v) to create a 100 µg/mL working solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 2: Instrument Setup
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Oven Temperature: 30°C (Improves mass transfer and reduces system backpressure).
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 8.0 | 30 | 70 |
| 10.0 | 30 | 70 |
| 10.1 | 80 | 20 |
| 15.0 | 80 | 20 (Equilibration) |
Step 4: System Suitability Testing (SST)
Before analyzing unknown samples, validate the system integrity by injecting the 100 µg/mL standard solution five consecutive times.
-
Acceptance Criteria:
-
Retention Time %RSD
1.0% -
Peak Area %RSD
2.0% -
USP Tailing Factor (
) 1.2 -
Theoretical Plates (
) 10,000
-
If the SST criteria are met, the method is validated for the accurate and reproducible quantification of 2-[(2-Methoxyphenyl)methoxy]acetic acid.
References
- Benchchem.2-[(2-Methoxyphenyl)methoxy]acetic Acid | C10H12O4.
- SciSpace.A review on method development by hplc.
- IJPRA Journal.HPLC Method Development - A Review.
- Phenomenex.Reversed Phase HPLC Method Development.
- ChromatographyOnline.Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
Sources
mass spectrometry fragmentation pattern of 2-[(2-Methoxyphenyl)methoxy]acetic acid
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-[(2-Methoxyphenyl)methoxy]acetic acid (CAS 180044-49-9).
Executive Summary
2-[(2-Methoxyphenyl)methoxy]acetic acid (C₁₀H₁₂O₄, MW 196.20) is a structural hybrid of a benzyl ether and a glycolic acid derivative. In drug development, it frequently appears as a stable metabolic intermediate or a synthetic impurity of anisole-based pharmaceuticals.
This guide compares its fragmentation behavior against its positional isomers (e.g., the 4-methoxy analog) and structurally related phenoxy acids (e.g., Guaiacoxyacetic acid). Correct identification relies on distinguishing the 2-methoxybenzyl cation (m/z 121) in EI and the decarboxylated anion (m/z 151) in ESI(-).
Structural Context & Ionization Strategy
The molecule consists of a 2-methoxybenzyl moiety linked via an ether bond to acetic acid . This specific connectivity dictates the fragmentation logic.
| Feature | Specification | Impact on MS |
| Core Structure | (2-MeO-Ph)-CH₂-O-CH₂-COOH | Benzylic cleavage is the dominant energy release channel. |
| Acidic Moiety | Carboxylic Acid (-COOH) | Favors ESI Negative Mode ([M-H]⁻) for sensitivity. |
| Ortho-Methoxy | -OCH₃ at Position 2 | Induces "Ortho Effects" (e.g., steric elimination) absent in para-isomers. |
Recommended Ionization Methods
-
Primary (Quantification): ESI-MS/MS (Negative Mode) . The carboxylic acid proton is easily abstracted, yielding a stable [M-H]⁻ precursor.
-
Secondary (Structural ID): EI-MS (70 eV) . Provides a fingerprint rich in structural diagnostic ions (benzyl cations).
Fragmentation Analysis: ESI-MS/MS (Negative Mode)
In negative electrospray ionization, the precursor ion is m/z 195.06 [M-H]⁻ . The fragmentation is driven by charge-remote losses and ether cleavages.
Mechanism 1: Decarboxylation (Dominant)
The most abundant transition is the loss of CO₂ (44 Da). This is characteristic of phenoxy- and benzyloxy-acetic acids.
-
Transition: m/z 195 → m/z 151
-
Mechanism: The carboxylate anion loses CO₂, generating a carbanion intermediate that stabilizes via the neighboring ether oxygen.
Mechanism 2: Ether Cleavage & Side Chain Loss
Following decarboxylation, the ether linkage becomes vulnerable.
-
Transition: m/z 151 → m/z 121 (Low intensity in ESI-, High in EI)
-
Explanation: Cleavage of the benzyl-oxygen bond. While the 2-methoxybenzyl group prefers to be a cation (m/z 121 in Positive mode), in Negative mode, the charge is often retained on the oxygenated fragment or lost as a neutral radical depending on collision energy.
Visualized Pathway (ESI-)
Caption: The primary quantitative transition is 195 > 151. High collision energies are required to fragment the stable benzyl ether further.
Fragmentation Analysis: Electron Impact (EI)
EI-MS (70 eV) generates positive radical cations. This mode is definitive for distinguishing the 2-methoxy (ortho) isomer from the 4-methoxy (para) isomer.
Key Diagnostic Ions
| m/z | Identity | Origin | Diagnostic Value |
| 121 | 2-Methoxybenzyl Cation | Base Peak (100%) . Cleavage of the benzylic C-O bond. | High . Differentiates from phenoxyacetic acid (base peak 182 or 107). |
| 91 | Tropylium Ion | Rearrangement of m/z 121 (Loss of CH₂O).[1] | Medium . Common to all benzyl compounds. |
| 196 | Molecular Ion [M]⁺ | Intact molecule. | Low . Often weak due to facile benzylic cleavage. |
| 136 | Ortho-Effect Product | Loss of CH₂COOH + H transfer? | High . Specific to ortho-substitution (interaction between OMe and side chain). |
Differentiation: Ortho vs. Para Isomers
The 2-methoxy (ortho) isomer exhibits a unique "Ortho Effect" where the methoxy oxygen can interact with the benzylic hydrogen or the side chain, facilitating the loss of formaldehyde (CH₂O, 30 Da) or methanol.
-
Ortho (2-OMe): Prominent m/z 91 (via 121 - CH₂O) and m/z 119 (H-transfer).
-
Para (4-OMe): The m/z 121 peak is stable; further fragmentation to m/z 91 is less efficient than in the ortho case due to lack of proximity effects.
Comparative Performance Guide
This table contrasts the target compound with its most likely analytical confusers.
| Parameter | Target Compound | Alternative 1: 4-Methoxy Isomer | Alternative 2: Guaiacoxyacetic Acid |
| Structure | 2-OMe-Benzyl Ether | 4-OMe-Benzyl Ether | 2-OMe-Phenyl Ether |
| Formula | C₁₀H₁₂O₄ | C₁₀H₁₂O₄ | C₉H₁₀O₄ |
| MW | 196.2 | 196.2 | 182.2 |
| ESI(-) Parent | 195 | 195 | 181 |
| Primary Fragment | 151 (Loss of CO₂) | 151 (Loss of CO₂) | 137 (Loss of CO₂) |
| Differentiation | RT & EI Ortho Effects | RT (Elutes later on C18) | Mass Shift (-14 Da) |
Experimental Insight: When developing a generic LC-MS method for "methoxy-substituted acid metabolites," Guaiacoxyacetic acid (2-(2-methoxyphenoxy)acetic acid) is a common interference. Note that the target compound has an extra methylene group (-CH₂-) in the linker. Ensure your MS method has a mass window narrow enough (e.g., <0.5 Da) to distinguish m/z 195 from m/z 181 isotopes.
Validated Experimental Protocol
To ensure reproducible fragmentation data, follow this self-validating protocol.
A. Sample Preparation
-
Stock: Dissolve 1 mg in 1 mL Methanol (HPLC grade).
-
Working Std: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for Positive mode) or 5 mM Ammonium Acetate (for Negative mode). Note: Ammonium acetate enhances ionization in negative mode for carboxylic acids.
B. LC-MS/MS Conditions (Negative Mode)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 mins. The benzyl ether is moderately lipophilic and will elute ~3.5 min.
-
MS Settings:
-
Source: ESI (-).
-
Capillary Voltage: -2.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).
-
Collision Energy: Ramp 10–30 eV to observe both m/z 151 and m/z 121.
-
C. Quality Control Check
-
Pass Criteria: The intensity ratio of 151/195 should be > 0.5 at 15 eV.
-
Fail Criteria: If m/z 121 is the only peak observed, the in-source fragmentation is too high (lower the Cone Voltage).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 2-Methoxybenzyl Alcohol and Derivatives. National Institute of Standards and Technology. Link
-
BenchChem. (2025).[2] 2-[(2-Methoxyphenyl)methoxy]acetic acid: Structure and Properties. BenchChem Compound Database. Link
-
PubChem. (2025).[3][4] Compound Summary for CID 7134: 2-Methoxyphenylacetic acid (Structural Analog Comparison). National Library of Medicine. Link
-
Barkow, A., et al. (1995). Ortho effects: A mechanistic study of water loss from 2-methylbenzyl alcohol and 2-methylbenzoic acid radical cations. European Journal of Mass Spectrometry. Link
Sources
A Comparative Guide to the Spectroscopic Identification of 2-[(2-Methoxyphenyl)methoxy]acetic acid
This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of 2-[(2-Methoxyphenyl)methoxy]acetic acid, a valuable building block in medicinal and synthetic chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and presents a framework for achieving unambiguous compound identification through the synergistic use of multiple analytical techniques.
Part 1: Primary Identification via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present in a molecule.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending, we can generate a unique spectral fingerprint of a compound.[2][3] For a molecule with the complexity of 2-[(2-Methoxyphenyl)methoxy]acetic acid, IR spectroscopy provides the initial, crucial evidence for the presence of its key chemical motifs: a carboxylic acid, an aromatic ring, an ether linkage, and a methoxy group.
The molecule's structure contains several distinct bonds that give rise to characteristic absorption bands. The most informative regions in the IR spectrum are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), the latter being unique to the molecule as a whole.[4]
Predicted IR Absorption Peaks for 2-[(2-Methoxyphenyl)methoxy]acetic acid
The following table summarizes the expected characteristic vibrational modes and their corresponding wavenumber ranges. The interpretation is based on established correlation tables and data from analogous structures.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity & Shape | Rationale & Commentary |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is the hallmark of a carboxylic acid and is due to strong intermolecular hydrogen bonding, which forms a stable dimer.[5][6] It often overlaps with C-H stretching frequencies.[5] |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium, Sharp | Absorptions appearing just above the 3000 cm⁻¹ line are characteristic of sp² hybridized C-H bonds, confirming the presence of the aromatic ring.[2][7][8] |
| 3000 - 2840 | C-H stretch (Aliphatic) | Medium, Sharp | These peaks, appearing just below 3000 cm⁻¹, correspond to the sp³ hybridized C-H bonds of the methylene (-CH₂-) and methoxy (-OCH₃) groups.[7][9] |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | This is one of the most intense and easily identifiable peaks in the spectrum.[4][7] For saturated carboxylic acids, this peak typically appears between 1730-1700 cm⁻¹.[6] |
| 1600 & 1500 | C=C stretch (Aromatic Ring) | Medium to Strong, Sharp | The complex vibrations of the benzene ring typically produce two or more sharp peaks in this region, providing strong evidence for the aromatic core.[8][10] |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong, Sharp | This absorption arises from the stretching of the carbon-oxygen single bond within the carboxyl group.[5][6] |
| ~1250 & ~1050 | C-O-C stretch (Ether & Methoxy) | Strong, Sharp | Ethers exhibit strong C-O stretching absorptions between 1300 and 1000 cm⁻¹.[3][11] The molecule has two distinct ether linkages (Ar-O-CH₃ and O-CH₂-COOH), which may result in multiple strong bands in this region. |
| 900 - 690 | C-H bend (Aromatic Out-of-Plane) | Strong, Sharp | The substitution pattern on the aromatic ring influences the position of these strong absorptions. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹. |
Part 2: A Comparative Analysis with Orthogonal Techniques
While IR spectroscopy is excellent for functional group identification, it provides limited information about the overall molecular connectivity. For unambiguous structural confirmation, it is imperative to employ orthogonal (independent) analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary data that, when combined with IR, leave no room for structural ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C), revealing detailed information about molecular structure and connectivity.
¹H NMR Spectroscopy: This technique provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (splitting pattern).
-
Predicted ¹H NMR Signals for 2-[(2-Methoxyphenyl)methoxy]acetic acid:
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~10-12 Singlet, Broad 1H Carboxylic Acid (-COOH) 6.8 - 7.4 Multiplet 4H Aromatic Protons (C₆H₄) ~4.6 Singlet 2H Methylene Protons (-O-CH₂-O-) ~4.1 Singlet 2H Methylene Protons (-O-CH₂-COOH) | ~3.8 | Singlet | 3H | Methoxy Protons (-OCH₃) |
Predicted data is based on typical chemical shifts for similar functional groups.[1]
¹³C NMR Spectroscopy: This technique identifies all unique carbon environments within the molecule.
-
Predicted ¹³C NMR Signals: We expect to see 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule: the carboxyl carbon (~175 ppm), six aromatic carbons (110-160 ppm), the methylene carbons (~65-75 ppm), and the methoxy carbon (~55 ppm).
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
-
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): For C₁₀H₁₂O₄, the expected exact mass is 196.07 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
-
Key Fragments: We would anticipate fragmentation patterns corresponding to the loss of the carboxyl group (-COOH, 45 Da), the methoxy group (-OCH₃, 31 Da), and cleavage at the ether linkages, providing further evidence for the proposed structure.
-
Performance Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| IR Spectroscopy | Functional groups present. | Fast, simple, non-destructive, excellent for identifying key bonds (C=O, O-H, C-O). | Provides no direct information on molecular weight or atom connectivity. Complex fingerprint region can be difficult to interpret fully.[4] |
| NMR Spectroscopy | Detailed map of C-H framework, atom connectivity, stereochemistry. | Unparalleled for detailed structural elucidation; provides definitive connectivity data. | Slower analysis time, requires more sample, more expensive instrumentation. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS), fragmentation patterns. | Extremely sensitive, provides exact molecular weight, confirms elemental composition. | Isomers can be difficult to distinguish without tandem MS (MS/MS); provides little information on functional groups directly. |
Part 3: Integrated Workflow for Structural Elucidation
A self-validating and trustworthy analytical workflow relies on the integration of these techniques. No single method is sufficient, but together they provide a comprehensive and definitive structural assignment.
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
quality control standards for 2-[(2-Methoxyphenyl)methoxy]acetic acid purity
Comprehensive Validation Guide: Analytical Strategies for (2-Methoxybenzyloxy)acetic Acid
Topic: Validation of Analytical Methods for (2-Methoxybenzyloxy)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
(2-Methoxybenzyloxy)acetic acid (CAS: 17926-06-6) is a critical pharmacophore and intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including protease inhibitors and specific receptor agonists. Its structural integrity—specifically the stability of the ether linkage and the purity of the carboxylic acid tail—is paramount for downstream yield and safety.
This guide objectively compares and validates two primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control (QC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for trace impurity analysis.
Why This Validation Matters
-
Regulatory Compliance: Adherence to ICH Q2(R1/R2) guidelines is non-negotiable for GMP intermediates.
-
Process Control: Differentiating the acid from its metabolic precursors (e.g., 2-methoxybenzyl alcohol) requires specific chromatographic selectivity.
-
Cost vs. Sensitivity: Balancing the robustness of UV with the sensitivity of MS.
Method Comparison: The "Workhorse" vs. The "Hunter"
We evaluated two distinct analytical approaches. The choice depends on the phase of drug development and the required Limit of Quantitation (LOQ).
| Feature | Method A: HPLC-UV (The Workhorse) | Method B: UHPLC-MS/MS (The Hunter) |
| Primary Application | Routine QC, Assay (>98% purity), Stability Testing | Trace Impurity Profiling, Genotoxic Impurity Screening |
| Detector | Diode Array (DAD) / UV @ 275 nm | Triple Quadrupole (ESI Negative Mode) |
| Sensitivity (LOQ) | ~0.5 µg/mL | ~1–5 ng/mL |
| Linearity Range | 10 – 200 µg/mL | 1 – 1000 ng/mL |
| Robustness | High (Insensitive to matrix effects) | Moderate (Susceptible to ion suppression) |
| Cost Per Run | Low ($) | High ( |
| Throughput | 15–20 min/sample | 3–5 min/sample |
Recommendation: Use Method A for raw material release and stability studies. Use Method B only when screening for trace levels of this compound as a potential degradant or impurity in a final drug product.
Detailed Experimental Protocol: Method A (HPLC-UV)
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) confirm the method's performance before every run.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: C18 Core-Shell Technology (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm). Rationale: Core-shell particles provide UHPLC-like resolution at HPLC backpressures.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Acidic pH suppresses ionization of the carboxylic acid (pKa ~3.8), increasing retention and peak sharpness.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: UV at 275 nm (Primary) and 220 nm (Secondary).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | Stop |
Standard Preparation
-
Stock Solution: Dissolve 20 mg of (2-Methoxybenzyloxy)acetic acid reference standard in 20 mL of 50:50 Water:Acetonitrile (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A.
Validation Workflow & Logic (ICH Q2 Aligned)
The following diagram illustrates the logical flow of the validation process, ensuring that "Stop/Go" decisions are made at critical failure points.
Figure 1: Step-by-step validation decision tree ensuring ICH Q2 compliance.
Validation Data Summary
The following data represents typical acceptance criteria and results for (2-Methoxybenzyloxy)acetic acid validation studies.
Table 1: Performance Metrics
| Validation Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | No interference at RT of analyte | Resolution > 2.0 from precursors | PASS |
| Linearity (R²) | ≥ 0.999 | 0.9998 | PASS |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% (Mean) | PASS |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.45% | PASS |
| Intermediate Precision | RSD ≤ 2.0% (Different Days) | 0.8% | PASS |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.15 / 0.50 µg/mL | PASS |
Critical Causality: The pH Effect
During robustness testing, pH is the most critical variable.
-
Observation: If Mobile Phase A pH rises > 3.5, the analyte begins to ionize (deprotonate).
-
Result: Retention time shifts earlier (elutes faster) and peak tailing increases due to secondary interactions with residual silanols on the column.
-
Control Strategy: Always buffer Mobile Phase A to pH 2.5 ± 0.2 using Phosphoric Acid or TFA.
Metabolic Pathway & Impurity Logic
Understanding where (2-Methoxybenzyloxy)acetic acid fits in the chemical lifecycle helps in selecting the right impurities to monitor.
Figure 2: Synthesis and degradation pathway highlighting critical impurities to separate.
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). "Procedure for the Quantification of the Biomarker (2-Methoxyethoxy)acetic Acid in Human Urine Samples." CDC Stacks. [Link]
-
B'Hymer, C., et al. "Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine." Analytical and Bioanalytical Chemistry, 2005.[1][2] [Link]
Sources
The Gold Standard: A Comparative Guide to the Structural Confirmation of 2-[(2-Methoxyphenyl)methoxy]acetic Acid using X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-[(2-Methoxyphenyl)methoxy]acetic acid, a synthetic organic compound with potential applications in medicinal chemistry.[1] While techniques like NMR, IR, and mass spectrometry offer valuable insights, we will explore why single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic architecture of a molecule.
Although a public crystal structure for 2-[(2-Methoxyphenyl)methoxy]acetic acid is not currently available, this guide will detail the experimental process and compare the definitive data it provides against other common analytical methods.
The Unambiguous Answer: The X-ray Crystallography Workflow
X-ray crystallography provides a high-resolution, three-dimensional map of electron density within a molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[1] The process, while requiring a crystalline sample, is the gold standard for structural determination.
Experimental Protocol: From Powder to Structure
-
Crystal Growth (The Crucial First Step):
-
Objective: To obtain a single, high-quality crystal suitable for X-ray diffraction. This is often the most challenging step.
-
Methodology: Slow evaporation of a saturated solution is a common technique. A suitable solvent system must be identified where 2-[(2-Methoxyphenyl)methoxy]acetic acid is soluble but not so soluble that it inhibits crystallization. A solvent/anti-solvent vapor diffusion method can also be employed.
-
Causality: A single crystal is essential because it represents a perfectly ordered, three-dimensional array of the molecule. This periodicity is what allows for the coherent diffraction of X-rays, leading to a measurable pattern. Amorphous or polycrystalline powders will not produce the discrete diffraction spots needed for structure solution.
-
-
Data Collection:
-
Objective: To measure the intensities and positions of X-rays diffracted by the crystal.
-
Methodology: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a beam of monochromatic X-rays, and the diffracted beams are recorded on a detector.
-
Causality: The angles and intensities of the diffracted spots are directly related to the arrangement and spacing of the planes of atoms within the crystal lattice, as described by Bragg's Law.
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a 3D model of the molecule.
-
Methodology: The diffraction data is processed to yield a set of structure factors. Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map. From this map, atoms are located, and a model of the molecule is built. This model is then refined against the experimental data to improve its accuracy.
-
Causality: The refinement process minimizes the difference between the observed diffraction pattern and one calculated from the atomic model, resulting in a final structure with low R-factor values, indicating a good fit.
-
Visualizing the Workflow
Caption: Workflow for X-ray Crystallographic Analysis.
A Comparative Analysis: What Other Techniques Reveal
While X-ray crystallography provides the definitive structure, other spectroscopic methods are essential for routine characterization and provide complementary information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[1] | Unambiguous and definitive structural information. | Requires a high-quality single crystal; can be time-consuming. |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, and molecular symmetry.[1] | Provides detailed information about the molecular skeleton in solution; non-destructive. | Can have overlapping signals in complex molecules; does not provide bond lengths or angles directly. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1] | High sensitivity; provides the molecular formula with high resolution MS. | Does not provide information on connectivity or stereochemistry; isomers can be indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H). | Fast and simple; good for a quick assessment of functional groups. | Provides limited information on the overall molecular structure; spectra can be complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 2-[(2-Methoxyphenyl)methoxy]acetic acid, a ¹H NMR spectrum would be predicted to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons of the ether linkage, and the acidic proton of the carboxylic acid.[1] While 2D NMR techniques (like COSY and HMBC) can establish the connectivity between these groups, they cannot provide the precise bond angles or the through-space conformation that X-ray crystallography can.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would readily confirm the molecular weight of 2-[(2-Methoxyphenyl)methoxy]acetic acid (196.2 g/mol ).[1] In negative ion mode, a strong signal for the deprotonated molecule [M-H]⁻ at m/z 195.2 would be expected. While fragmentation patterns from tandem MS/MS experiments can offer clues about the structure, they cannot definitively distinguish between isomers.[1]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700-1725 cm⁻¹), and C-O ether stretches. While confirming the presence of these functional groups, IR spectroscopy provides no information on how they are connected within the molecule.
The Definitive Advantage of X-ray Crystallography
The singular advantage of single-crystal X-ray crystallography is its ability to provide an unambiguous, three-dimensional model of the molecule as it exists in the solid state. For 2-[(2-Methoxyphenyl)methoxy]acetic acid, this would definitively establish:
-
Molecular Conformation: The precise torsion angles around the flexible ether linkage and the orientation of the acetic acid moiety relative to the phenyl ring.[1]
-
Intermolecular Interactions: How the molecules pack in the crystal lattice, including any hydrogen bonding involving the carboxylic acid group. This is crucial for understanding the physical properties of the solid material.
-
Absolute Stereochemistry: If a chiral version of the molecule were synthesized, X-ray crystallography could determine the absolute configuration (R or S) without ambiguity.
Conclusion
In the structural characterization of a novel compound like 2-[(2-Methoxyphenyl)methoxy]acetic acid, a multi-technique approach is standard practice. NMR, MS, and IR provide crucial, complementary pieces of the structural puzzle. However, for an unequivocal determination of the three-dimensional atomic arrangement, single-crystal X-ray crystallography is the undisputed gold standard. It replaces inference with certainty, providing the foundational data upon which a deeper understanding of a molecule's function can be built.
References
Sources
Comparative Stability Profiling of Methoxy-Substituted Acetic Acid Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1]
Executive Summary: The Ether-Acid Paradox in Drug Design
Methoxy-substituted acetic acid derivatives—specifically Methoxyacetic acid (MAA) and its analogues—occupy a critical niche in medicinal chemistry. They serve as polarity-tuning linkers in PROTACs, metabolic "soft spots" in prodrug design, and key intermediates in the synthesis of heterocycles.
However, their stability profile presents a paradox: while the ether linkage renders them chemically robust against standard hydrolysis compared to esters, the activation of the
This guide provides a technical comparison of methoxy-substituted derivatives against their unsubstituted and homologous counterparts, supported by experimental protocols for stability profiling.
Mechanistic Stability Analysis
To understand the stability differences, we must analyze the electronic influence of the methoxy substituent on the carboxyl group and the ether linkage itself.[1]
The Inductive Effect and Acid Stability
The methoxy group (-OCH
Impact on Stability: The lower pKa means MAA derivatives exist as anions at a wider pH range. While the carboxylate is stable, the inductive withdrawal reduces the electron density on the
The Oxidative Liability (The "Soft Spot")
The primary stability risk for methoxy-acetic acid derivatives is Oxidative O-dealkylation . In drug development, this is often enzymatically driven (CYP450), but chemically, it can occur via radical abstraction of the
Mechanism:
-
Hydrogen abstraction at the methoxy methyl group.
-
Formation of a hemiacetal intermediate.
-
Collapse to release Formaldehyde and the corresponding alcohol (Glycolic acid derivative).
Comparative Performance Data
The following table contrasts Methoxyacetic Acid (MAA) with Acetic Acid (AA) and Phenoxyacetic Acid (PAA) to highlight how substitution patterns alter physicochemical stability.
| Parameter | Acetic Acid (AA) | Methoxyacetic Acid (MAA) | Phenoxyacetic Acid (PAA) |
| Structure | CH | CH | Ph-O-CH |
| pKa (25°C) | 4.76 | 3.57 | 3.17 |
| Acid/Base Hydrolysis | Highly Stable | Stable (Ether cleavage requires HI/HBr) | Stable |
| Oxidative Stability | High | Moderate (Susceptible to O-demethylation) | Moderate (Aromatic ring oxidation risk) |
| Metabolic Liability | Phase II (Conjugation) | Phase I (O-dealkylation to Glycolic Acid) | Phase I (Ring hydroxylation) |
| Lipophilicity (LogP) | -0.17 | -0.75 (More Polar) | 1.34 (Lipophilic) |
Key Insight: MAA is the superior choice when increasing polarity is required without introducing a basic center (like an amine). However, researchers must screen for formaldehyde generation during stress testing, a degradation product unique to the methoxy variant.[1]
Visualizing the Degradation Pathways[1][4][5]
The following diagram maps the divergent degradation pathways for methoxy-substituted acetic acids under oxidative vs. hydrolytic stress.
Figure 1: Degradation pathways of Methoxyacetic Acid. Note that oxidative cleavage yields formaldehyde, whereas hydrolytic cleavage (rare under physiological conditions) yields methanol.[1]
Experimental Protocol: Forced Degradation Study
To validate the stability of a new methoxy-acetic acid derivative, do not rely on standard protocols alone. You must specifically assay for the cleavage of the ether bond.
Objective: Determine intrinsic stability and identify degradation products (specifically distinguishing between ester hydrolysis and ether cleavage).
Reagents & Preparation
-
Stock Solution: 1 mg/mL of the derivative in Acetonitrile/Water (50:50).
-
Acid Medium: 1.0 N HCl.
-
Base Medium: 1.0 N NaOH.
-
Oxidative Medium: 3% H
O (Freshly prepared).
Stress Conditions Workflow
| Stress Type | Condition | Duration | Target Endpoint |
| Acid Hydrolysis | 1.0 N HCl, 60°C | 24 Hours | <10% degradation (Ether stability check) |
| Base Hydrolysis | 1.0 N NaOH, 60°C | 24 Hours | Check for decarboxylation or racemization (if chiral) |
| Oxidation | 3% H | 4-8 Hours | Critical: Monitor for O-demethylation |
| Thermal | 60°C (Solid State) | 7 Days | Physical stability/sublimation check |
Analytical Method (HPLC-UV/MS)
Standard UV detection at 210 nm is often insufficient for MAA derivatives due to weak chromophores.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Detection: Mass Spectrometry (ESI+) is mandatory to detect the loss of 14 Da (CH
) characteristic of demethylation, or the gain of 16 Da (Hydroxylation).
Stability Testing Logic Diagram
Use this workflow to make "Go/No-Go" decisions during lead optimization of methoxy-containing scaffolds.
Figure 2: Decision logic for evaluating methoxy-derivative stability data.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] [Link]
-
Bauer, F. et al. Formation of carboxylic acids during degradation of monosaccharides.[6] Czech J. Food Sci., 26: 117–131 (2008).[6][7] [Link]
- Testa, B. & Mayer, J. M.Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH, 2003. (Context on Ether/Ester stability).
-
Barnes, K. Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
Sources
Comparative Guide: Determining the Isomeric Purity of 2-[(2-Methoxyphenyl)methoxy]acetic Acid
Executive Summary & Chemical Context
2-[(2-Methoxyphenyl)methoxy]acetic acid (CAS: 180044-49-9) is a synthetic phenoxyacetic acid derivative widely utilized as a structural building block in medicinal chemistry and therapeutic discovery programs[1].
When synthesizing or sourcing this compound, the primary analytical challenge lies in determining its isomeric purity —specifically, distinguishing the target 2-methoxy (ortho) isomer from its 3-methoxy (meta) and 4-methoxy (para) positional isomers. Because these structural isomers possess identical molecular weights (196.2 g/mol ) and nearly identical partition coefficients (LogP), traditional analytical approaches often fail to resolve them.
This guide objectively compares three orthogonal analytical methodologies—RP-HPLC, GC-MS, and qNMR—detailing the physical causality behind each technique and providing self-validating protocols for rigorous laboratory implementation.
Visualizing the Analytical Workflow
Caption: Decision matrix for selecting the optimal analytical technique for isomeric purity determination.
Method 1: Reversed-Phase HPLC (The Industry Standard)
The Causality of Experimental Choices
Why standard C18 columns fail: Traditional C18 stationary phases rely predominantly on dispersive van der Waals forces (hydrophobicity). Because the positional isomers of methoxy-substituted aromatics have negligible differences in hydrophobicity, C18 columns typically result in co-elution[2].
Why Phenyl-Hexyl succeeds: Phenyl-Hexyl columns feature a trifunctionally bonded C6 phenyl-ligand that selectively retains aromatic compounds through π-π interactions ([3]). The electron-donating methoxy group alters the electron density of the phenyl ring differently depending on its ortho, meta, or para position. This creates distinct π-π interaction strengths, allowing for baseline resolution of the isomers[4].
The Methanol vs. Acetonitrile Rule: Methanol is strictly preferred over acetonitrile when using Phenyl columns for isomer separation. The carbon-nitrogen triple bond in acetonitrile introduces competing π-π interactions with the stationary phase, effectively masking the column's selectivity. Methanol, being protic and lacking π electrons, allows the stationary phase to interact exclusively with the analyte's aromatic ring ([2]).
Self-Validating Protocol
-
Column: Phenyl-Hexyl (e.g., Agilent Poroshell 120 Phenyl-Hexyl, 4.6 × 150 mm, 2.7 µm) ([4]).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (suppresses ionization of the acetic acid moiety, preventing peak tailing).
-
Mobile Phase B: 100% Methanol.
-
Gradient: 30% B to 65% B over 15 minutes.
-
Flow Rate: 1.0 mL/min at 40°C.
-
Detection: UV at 254 nm and 270 nm.
-
System Suitability (Self-Validation): Inject a resolution mixture containing the 2-methoxy, 3-methoxy, and 4-methoxy isomers. The analytical run is only valid if the critical pair resolution (
) is .
Method 2: Gas Chromatography-Mass Spectrometry (High-Resolution Profiling)
The Causality of Experimental Choices
2-[(2-Methoxyphenyl)methoxy]acetic acid contains a free carboxylic acid group. In GC, free carboxylic acids form hydrogen-bonded dimers in the gas phase and interact strongly with active silanol groups on the column liner, leading to severe peak tailing and thermal degradation. Derivatization to a trimethylsilyl (TMS) ester using BSTFA replaces the active acidic proton with a bulky, non-polar TMS group, drastically improving volatility and peak shape.
Self-Validating Protocol
-
Derivatization: Dissolve 5 mg of the sample in 500 µL of anhydrous pyridine. Add 500 µL of BSTFA containing 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes to drive the equilibrium to completion.
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Temperature Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detection: Electron Ionization (EI) MS. Monitor the molecular ion of the derivatized product (
268). -
System Suitability (Self-Validation): Ensure the peak asymmetry factor (
) of the derivatized target peak is between 0.9 and 1.1. Any tailing indicates incomplete derivatization or a contaminated inlet liner.
Method 3: Quantitative NMR (The Orthogonal Validator)
The Causality of Experimental Choices
Unlike chromatography, qNMR does not require the physical separation of isomers. It differentiates them based on the local magnetic environment of their protons. The methoxy protons (-OCH₃) of the 2-methoxy isomer experience different anisotropic shielding from the adjacent benzylic ether linkage compared to the 3-methoxy or 4-methoxy isomers, resulting in distinct, quantifiable chemical shifts (typically around
Self-Validating Protocol
-
Solvent: DMSO-
. -
Internal Standard (IS): Maleic acid (NIST traceable).
-
Acquisition: 400 MHz or higher spectrometer. Use a 90° pulse.
-
System Suitability (Self-Validation): Set the relaxation delay (
) to at least 30 seconds. For absolute quantitation, must be of the slowest relaxing proton to ensure complete magnetization recovery before the next pulse. -
Analysis: Integrate the distinct methoxy singlet of the 2-methoxy isomer against the IS and any impurity methoxy singlets.
Quantitative Data Comparison
| Parameter | RP-HPLC (Phenyl-Hexyl) | GC-MS (Derivatized) | 1H-qNMR |
| Primary Mechanism | Boiling Point & Vapor Pressure | Magnetic Anisotropy | |
| Resolution of Isomers ( | High ( | Very High ( | N/A (Spectral Resolution) |
| Limit of Detection (LOD) | ~0.05% (UV) | ~0.01% (SIM Mode) | ~1.0% (Standard 400MHz) |
| Run Time | 15 - 20 minutes | 20 - 25 minutes | 5 - 10 minutes (Acquisition) |
| Sample Preparation | Simple (Dilute & Shoot) | Complex (Moisture-sensitive) | Moderate (Weighing critical) |
| Best Used For... | Routine batch release & QA/QC | Trace impurity profiling | Absolute primary reference standard certification |
References
-
Shimadzu Corporation. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns". Shimadzu Technical Literature. URL:[Link]
-
Waters Corporation. "Shop XSelect CSH Phenyl-Hexyl Column | 186005401". Waters Consumables. URL:[Link]
-
Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". Agilent Application Notes. URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(2-Methoxyphenyl)methoxy]acetic acid
This document provides essential, step-by-step guidance for the proper and safe disposal of 2-[(2-Methoxyphenyl)methoxy]acetic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, culminating in its responsible disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
The disposal procedures outlined herein are based on the known hazards associated with carboxylic acids and substituted phenylacetic acid derivatives. In the absence of a specific Safety Data Sheet (SDS) for 2-[(2-Methoxyphenyl)methoxy]acetic acid, data from structurally similar compounds, such as (2-Methoxyphenoxy)acetic acid and Phenylacetic acid, are used to inform these recommendations.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[3]
Hazard Identification and Essential Safety Precautions
Structurally similar compounds are categorized as irritants, capable of causing skin, eye, and respiratory irritation.[1][4] Therefore, 2-[(2-Methoxyphenyl)methoxy]acetic acid should be handled with the assumption that it possesses similar hazardous properties.
Core Safety Principles:
-
Avoid Dust Formation: Handle the solid material in a way that minimizes the generation of dust, which can be easily inhaled.[5][6][7]
-
Work in Ventilated Areas: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Prevent Environmental Release: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1] Do not let the product enter the sewage system or waterways.[8][9]
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the correct PPE must be worn to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[5][10] | To protect against splashes and airborne dust particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. | To prevent skin contact, which can cause irritation.[1][4] Use proper glove removal technique to avoid contaminating bare hands.[6] |
| Body Protection | A standard laboratory coat. Impervious clothing may be required depending on the scale of handling.[5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | For nuisance dust exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[5][7] | To prevent inhalation of dust, which may cause respiratory irritation.[1] |
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.[11]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in the section above.
-
Contain the Spill: For solid spills, carefully sweep up the material. For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or earth.[8] Avoid creating dust.[5][6]
-
Collect Cleanup Debris: Using a shovel or scoop, pick up the spilled material and absorbent and place it into a suitable, sealable, and clearly labeled hazardous waste container.[6][12]
-
Decontaminate the Area: Clean the spill surface with a suitable laboratory detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (gloves, wipes, absorbent) must be placed in the hazardous waste container and disposed of according to the procedures below.[11]
Step-by-Step Disposal Procedures
The proper disposal route is dictated by the form of the waste. Segregation of waste streams is a critical principle of safe laboratory practice.[13]
Disposal of Unused or Waste Solid 2-[(2-Methoxyphenyl)methoxy]acetic acid
-
Waste Identification: Treat all unused or residual solid 2-[(2-Methoxyphenyl)methoxy]acetic acid as hazardous chemical waste.[12]
-
Containerization: Place the solid waste into a robust, sealable, and chemically compatible container. The original product container is often a suitable choice if it is in good condition.[12] The container must not be overfilled.[14]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents or bases.[1][14]
-
Disposal: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[5][12] The recommended disposal method is typically incineration in a facility equipped with an afterburner and scrubber.[5][6]
Disposal of Contaminated Labware and Debris
This includes items such as gloves, weigh boats, paper towels, and empty, unrinsed containers.
-
Segregation: Separate chemically contaminated debris from non-hazardous waste.[12]
-
Collection: Place all contaminated solid debris into a designated hazardous waste container. For items that could puncture a bag (like contaminated glassware), use a rigid, puncture-resistant container.[12][14]
-
Labeling: Clearly label the container as "Hazardous Waste: Debris contaminated with 2-[(2-Methoxyphenyl)methoxy]acetic acid" and include the date.[12]
-
Disposal: Dispose of the container through your institution's hazardous waste management program.[12]
Disposal of Rinsed, Empty Containers
Empty containers that held 2-[(2-Methoxyphenyl)methoxy]acetic acid must be properly decontaminated before being discarded.
-
Triple Rinsing: The EPA requires that containers of certain hazardous chemicals be triple-rinsed to be considered non-hazardous.[3] Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect Rinsate: The rinsate from this process must be collected and treated as hazardous aqueous or solvent waste, respectively. Do not pour it down the drain.
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of in the regular glassware or plastic recycling waste stream. Deface the original label to prevent confusion.[3]
Disposal Workflow Diagram
The following diagram provides a visual decision-making workflow for the proper management and disposal of 2-[(2-Methoxyphenyl)methoxy]acetic acid waste streams.
Caption: Disposal decision workflow for 2-[(2-Methoxyphenyl)methoxy]acetic acid.
References
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office. Retrieved from [Link]
-
University of Toronto Department of Chemistry. (2019). HANDLING PROCEDURES FOR CHEMICAL WASTES. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet: Methoxyacetic acid. Retrieved from [Link]
-
Central Pollution Control Board. (2025). Standard Operating Procedure for Utilization of Spent Acetic acid. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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- 13. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 14. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
Comprehensive Safety and Handling Guide for 2-[(2-Methoxyphenyl)methoxy]acetic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-[(2-Methoxyphenyl)methoxy]acetic acid. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. The following procedures are based on a conservative approach, synthesizing data from structurally related compounds to ensure the highest degree of safety in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Assessment: A Conservative Approach Based on Structural Analogs
The primary structural alerts from related molecules suggest that 2-[(2-Methoxyphenyl)methoxy]acetic acid should be handled as a substance that is potentially:
-
Corrosive to skin and eyes: Methoxyacetic acid is known to cause severe skin burns and eye damage[1][2].
-
A serious eye irritant: 2-Methoxyphenylacetic acid is classified as a serious eye irritant[3].
-
Harmful if swallowed: Methoxyacetic acid is harmful if ingested[1][2].
-
A potential reproductive toxin: Methoxyacetic acid is suspected of damaging fertility or the unborn child[1][2].
Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 2-[(2-Methoxyphenyl)methoxy]acetic acid. The following table summarizes the recommended PPE for various laboratory operations.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | N95-rated respirator (if not in a fume hood) |
| Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
-
Eye and Face Protection: Due to the high risk of serious eye irritation or damage, chemical splash goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a high risk of splashing[4][5].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Given that some related compounds are corrosive, it is crucial to inspect gloves for any signs of degradation before and during use. Always wash hands thoroughly after removing gloves[4][5].
-
Body Protection: A standard laboratory coat is required for all procedures. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work with 2-[(2-Methoxyphenyl)methoxy]acetic acid should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available for a specific, low-risk procedure such as weighing, a properly fitted N95-rated respirator should be used.
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Laboratory Coat: Put on your lab coat and fasten it completely.
-
Respiratory Protection (if required): If a respirator is needed, perform a seal check to ensure it fits snugly against your face.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Hand Hygiene: Wash your hands.
-
Laboratory Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove your goggles or face shield from the back of your head.
-
Respiratory Protection (if used): Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans: Ensuring a Safe Workflow
-
Ventilation: Always handle 2-[(2-Methoxyphenyl)methoxy]acetic acid in a well-ventilated area, preferably within a certified chemical fume hood[4][5].
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area[5].
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].
-
Skin: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][4].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
-
-
All waste materials contaminated with 2-[(2-Methoxyphenyl)methoxy]acetic acid must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 2-[(2-Methoxyphenyl)methoxy]acetic acid.
Caption: PPE selection workflow for 2-[(2-Methoxyphenyl)methoxy]acetic acid.
References
-
CPAChem. (2024, May 10). Safety data sheet for Methoxyacetic acid. Retrieved from [Link]
-
Australian Government Department of Health: National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Acetic acid, methoxy-: Human health tier II assessment. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
